molecular formula C6H11ClN2S B1525827 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride CAS No. 1351647-94-3

4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride

Katalognummer: B1525827
CAS-Nummer: 1351647-94-3
Molekulargewicht: 178.68 g/mol
InChI-Schlüssel: ZRCKYWQLPAPDNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C6H11ClN2S and its molecular weight is 178.68 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-propan-2-yl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.ClH/c1-4(2)5-3-9-6(7)8-5;/h3-4H,1-2H3,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCKYWQLPAPDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351647-94-3
Record name 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Structural Elucidation and Synthetic Methodology of 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the 2-aminothiazole ring represents a "privileged scaffold," frequently deployed as a core pharmacophore in the design of kinase inhibitors, antimicrobial agents, and GPCR ligands. 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (also known as 4-isopropylthiazol-2-amine hydrochloride) is a highly versatile building block that combines the hydrogen-bonding capacity of an exocyclic amine with the lipophilic steric bulk of an isopropyl group[1]. This whitepaper provides a comprehensive technical guide to the physicochemical properties, mechanistic synthesis, and pharmacological utility of this critical compound.

Physicochemical Profiling

The structural architecture of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride dictates its behavior in both synthetic workflows and biological systems. The isopropyl group at the C4 position provides a localized hydrophobic domain, which is often utilized to occupy lipophilic pockets in target proteins. The hydrochloride salt form ensures high aqueous solubility and oxidative stability compared to its free base counterpart.

Quantitative Data Summary
PropertyValue
Chemical Name 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride
Synonyms 4-Isopropylthiazol-2-amine hydrochloride
CAS Registry Number 1351647-94-3 (Salt)[1] / 79932-20-0 (Free Base)
Molecular Formula C₆H₁₁ClN₂S
Molecular Weight 178.68 g/mol
SMILES String CC(C)C1=CSC(N)=N1.Cl
Appearance White to off-white crystalline solid

Mechanistic Pathway: The Hantzsch Thiazole Synthesis

The de novo construction of the 2-aminothiazole core is most efficiently achieved via the Hantzsch Thiazole Synthesis , a robust multicomponent condensation reaction established over a century ago[2]. To synthesize the 4-isopropyl derivative, the reaction utilizes 1-bromo-3-methylbutan-2-one (an α-haloketone) and thiourea[3].

The mechanism proceeds through a highly ordered cascade:

  • S-Alkylation: The highly nucleophilic sulfur atom of thiourea executes an Sₙ2 attack on the α-carbon of 1-bromo-3-methylbutan-2-one, displacing the bromide ion to form a thioether intermediate[4].

  • Intramolecular Cyclization: The exocyclic nitrogen of the thiourea moiety attacks the electrophilic ketone carbonyl, forming a 5-membered hydroxythiazoline ring.

  • Dehydration: The intermediate undergoes rapid dehydration (-H₂O) driven by the thermodynamic stability of the resulting aromatic thiazole system[4].

HantzschMechanism A 1-Bromo-3-methylbutan-2-one (α-Haloketone) C S-Alkylation (Thioether Intermediate) A->C SN2 Attack B Thiourea (Nucleophile) B->C D Cyclization (Hydroxythiazoline) C->D Intramolecular Condensation E Free Base (4-Isopropyl-2-aminothiazole) D->E Dehydration (-H2O) F Target Salt (+ HCl) E->F Acidification

Reaction mechanism of the Hantzsch thiazole synthesis and subsequent salt formation.

Experimental Protocol: Synthesis and Salt Formation

The following self-validating protocol details the synthesis of 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride, emphasizing the causality behind specific solvent and reagent choices[3].

Phase 1: Condensation (Hantzsch Synthesis)
  • Reagent Preparation: Charge an oven-dried round-bottom flask with 1-bromo-3-methylbutan-2-one (1.0 equiv, 10 mmol) and thiourea (1.1 equiv, 11 mmol).

  • Solvent Addition: Suspend the reagents in anhydrous ethanol (0.2 M).

    • Causality: Ethanol acts as a polar protic solvent, stabilizing the polar transition states during the Sₙ2 sulfur alkylation while maintaining the solubility of thiourea[4].

  • Reflux: Heat the mixture to 80 °C under a nitrogen atmosphere for 2–4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The complete consumption of the UV-active α-haloketone and the appearance of a highly polar, ninhydrin-active spot confirms cyclization.

Phase 2: Free Base Isolation
  • Neutralization: Cool the mixture to room temperature and concentrate in vacuo. Partition the crude residue between ethyl acetate and 10% aqueous Na₂CO₃.

    • Causality: The Hantzsch reaction inherently yields the hydrobromide salt as a byproduct. Na₂CO₃ neutralizes the HBr, liberating the lipophilic free base into the organic phase[4].

  • Extraction: Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude free base as a pale oil.

Phase 3: Hydrochloride Salt Formation
  • Precipitation: Dissolve the crude free base in a minimal volume of anhydrous diethyl ether. Dropwise, add 2M HCl in diethyl ether (1.2 equiv) at 0 °C with vigorous stirring.

    • Causality: Anhydrous conditions prevent hydrolytic degradation. Because the hydrochloride salt is highly insoluble in ether, this step acts as a thermodynamic sink, driving the selective precipitation of the target compound while leaving non-basic organic impurities in solution.

  • Filtration & Drying: Isolate the precipitate via vacuum filtration, wash with cold ether, and dry under high vacuum to afford the final product.

    • Self-Validation Checkpoint: ¹H NMR (DMSO-d₆) analysis should exhibit an intact isopropyl multiplet at ~2.8 ppm. A D₂O shake experiment will confirm the presence of exchangeable protons (>9.0 ppm) corresponding to the protonated thiazolium/amine species[5].

Pharmacological Relevance: The 2-Aminothiazole Pharmacophore

In drug development, the 2-aminothiazole motif is frequently utilized as an ATP-competitive inhibitor in kinase targeting. The exocyclic amine acts as a critical hydrogen bond donor to the hinge region of the kinase backbone, while the nitrogen of the thiazole ring serves as a hydrogen bond acceptor. The C4-isopropyl group of 4-(propan-2-yl)-1,3-thiazol-2-amine specifically projects into the hydrophobic pocket adjacent to the ATP-binding site, increasing target affinity and selectivity.

KinaseInhibition Ligand Extracellular Ligand (e.g., Growth Factor) Receptor Target Kinase (e.g., RTK / CDK) Ligand->Receptor Activation Signaling Downstream Phosphorylation (MAPK / PI3K Cascade) Receptor->Signaling ATP Hydrolysis Inhibitor 2-Aminothiazole Scaffold (ATP-Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Binding Pocket Outcome Cellular Proliferation & Survival Signaling->Outcome Gene Expression

Pharmacological mechanism of 2-aminothiazole derivatives as ATP-competitive kinase inhibitors.

References

  • [1] Title: 1351647-94-3 | 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride Source: chemscene.com URL:

  • [4] Title: Hantzsch Thiazole Synthesis Source: chemhelpasap.com URL:

  • [5] Title: Hantzsch thiazole synthesis - laboratory experiment Source: youtube.com URL:

  • [2] Title: The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis Source: mdpi.com URL:

  • [3] Title: Identification of a New Class of Glucokinase Activators through Structure-Based Design Source: acs.org URL:

Sources

Physicochemical Profiling and Synthetic Applications of 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper

Executive Summary

In modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on versatile, structurally robust building blocks. 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride —commonly referred to as 4-isopropylthiazol-2-amine hydrochloride—is a critical heteroaromatic intermediate utilized in the synthesis of advanced pharmacological agents.

The thiazole core provides a stable platform capable of participating in π−π stacking and critical hydrogen bonding, while the 4-isopropyl substitution introduces a specific steric bulk and lipophilicity that is highly favored for occupying hydrophobic pockets in target proteins. This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and its field-proven applications in modulating key biological targets such as Glucokinase and the BAF chromatin remodeling complex.

Molecular Architecture & Physicochemical Properties

Understanding the physicochemical profile of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride is essential for predicting its behavior in both synthetic workflows and biological assays. The compound is commercially available and handled primarily in its hydrochloride salt form ([1]), though its free base form ([2]) is the active nucleophile in downstream coupling reactions.

Causality in Property Design:

  • Aqueous Solubility: The primary amine at the 2-position is readily protonated. Formulating this building block as a hydrochloride salt drastically improves its aqueous solubility and prevents the oxidative degradation often seen in electron-rich free base thiazoles.

  • Lipophilicity (LogP): The isopropyl group acts as a lipophilic anchor. In structure-activity relationship (SAR) campaigns, this moiety is strategically used to increase the overall LogP of the final drug candidate, enhancing cell membrane permeability.

Quantitative Data Summary
PropertyFree BaseHydrochloride Salt
IUPAC Name 4-(Propan-2-yl)-1,3-thiazol-2-amine4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride
CAS Number 79932-20-01351647-94-3
Molecular Formula C₆H₁₀N₂SC₆H₁₁ClN₂S
Molecular Weight 142.22 g/mol 178.68 g/mol
Physical State Solid / Oil (temperature dependent)Crystalline Solid
Purity Standard ≥95%≥95% (Typically 98% in commercial lots)
Storage Conditions Inert atmosphere, 2-8°CRoom temperature, desiccated

Synthetic Methodology: The Hantzsch Thiazole Protocol

The most robust and scalable method for synthesizing the 4-isopropylthiazole scaffold is the Hantzsch thiazole synthesis [3]. This bimolecular condensation ensures high regioselectivity.

Step-by-Step Experimental Protocol

Step 1: Bimolecular Condensation & Cyclization

  • Charge the Reactor: Dissolve 1-bromo-3-methylbutan-2-one (1.0 equivalent) and thiourea (1.2 equivalents) in absolute ethanol (approx. 10 volumes).

    • Causality: Ethanol is selected because its boiling point (78°C) provides the exact thermal window required to drive the condensation without causing thermal decomposition of the sensitive α -bromoketone.

  • Reflux: Heat the reaction mixture to reflux for 2 to 4 hours.

    • In-Process Control (IPC): Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The disappearance of the UV-active bromoketone and the appearance of a lower-Rf spot (ninhydrin positive) validates the formation of the thiazole ring.

Step 2: Aqueous Workup & Free Base Isolation

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove ethanol.

  • Neutralization: Resuspend the crude hydrobromide intermediate in distilled water and slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the pH reaches 8.0.

    • Causality: Neutralization is mandatory to convert the intermediate hydrobromide salt into the uncharged free base, allowing it to partition into the organic phase.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield crude 4-isopropylthiazol-2-amine.

Step 3: Hydrochloride Salt Formation

  • Precipitation: Dissolve the crude free base in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of 2M HCl in ether) into the solution at 0°C.

  • Isolation: Filter the resulting white crystalline precipitate, wash with cold ether, and dry under high vacuum to yield 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride.

SynthesisWorkflow Reactants 1-Bromo-3-methylbutan-2-one + Thiourea Condensation Reflux in EtOH (2h) Bimolecular Condensation Reactants->Condensation Heat Workup Aqueous Workup Neutralize with NaHCO3 Condensation->Workup -H2O, -HBr FreeBase 4-Isopropylthiazol-2-amine (Free Base) Workup->FreeBase Extraction (EtOAc) SaltForm Ether / HCl Gas Salt Precipitation FreeBase->SaltForm Acidification FinalProduct 4-(Propan-2-yl)-1,3-thiazol-2-amine HCl (Target Compound) SaltForm->FinalProduct Filtration

Fig 1. Hantzsch thiazole synthesis workflow for 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride.

Analytical Validation

To ensure trustworthiness in downstream assays, the synthesized batch must be structurally validated.

  • Nuclear Magnetic Resonance (NMR): 1H -NMR (in DMSO- d6​ ) will confirm the structural connectivity. Key diagnostic peaks include a septet around 2.8 ppm (CH of the isopropyl group), a doublet around 1.2 ppm (the two CH3​ groups), and a distinct singlet around 6.3 ppm corresponding to the isolated aromatic proton at the 5-position of the thiazole ring.

  • Single-Crystal X-ray Crystallography: For absolute unambiguous determination of the 3D atomic arrangement, slow evaporation of the compound in an ethyl acetate/acetone mixture yields crystals suitable for X-ray diffraction, confirming the planar nature of the thiazole core and the steric projection of the isopropyl group [3].

Pharmacological Applications & Target Modulation

The 4-isopropylthiazol-2-amine scaffold is highly privileged in medicinal chemistry, serving as a core pharmacophore in several therapeutic areas.

Glucokinase (GK) Activators for Type 2 Diabetes

Glucokinase acts as the primary glucose sensor in pancreatic β -cells and hepatocytes. Unlike other hexokinases, GK has a low affinity (high Km​ ) for glucose. By coupling 4-isopropylthiazol-2-amine with substituted nicotinic acids via amide linkages, researchers have developed potent allosteric GK activators [4].

  • Mechanistic Causality: The thiazole nitrogen hydrogen-bonds with the enzyme's allosteric site, while the isopropyl group fits snugly into an adjacent hydrophobic pocket. This binding stabilizes the active conformation of GK, lowering its Km​ for glucose to physiological levels (~5 mM) and increasing glucose phosphorylation rates.

BAF Complex Modulators in Oncology

The SWI/SNF (BAF) chromatin remodeling complex, specifically its ATPases BRG1 and BRM, is critical for gene expression and tumor suppression. The 4-isopropylthiazole moiety has been integrated into small molecules designed to modulate BAF complex function [5]. By acting on these epigenetic targets, these compounds induce cell cycle arrest in specific cancer phenotypes characterized by BRG1 loss-of-function mutations.

Targeted Protein Degradation (PROTACs)

Recent advancements have utilized this amine as a ligand moiety for binding DNA damage-binding protein 1 (DDB1). When connected via a linker to a target-protein binding moiety, it forms a heterobifunctional degrader (PROTAC) that hijacks the cellular ubiquitin-proteasome system to selectively degrade pathogenic viral or oncogenic proteins [6].

PharmaPathways Core 4-(Propan-2-yl)-1,3-thiazol-2-amine Pharmacophore GK Glucokinase (GK) Activation (Liver & Pancreas) Core->GK Amide Coupling BAF BAF Complex Modulation (BRG1/BRM Inhibition) Core->BAF Scaffold Integration DDB1 DDB1 Ligand Binding (PROTACs) Core->DDB1 Linker Attachment T2D Increased Glucose Uptake (Type 2 Diabetes) GK->T2D Lowers Km for Glucose Oncology Cell Cycle Arrest (Tumor Suppression) BAF->Oncology Chromatin Remodeling Degradation Targeted Protein Degradation (Antiviral / Oncology) DDB1->Degradation Ubiquitination

Fig 2. Pharmacological applications of the 4-isopropylthiazole scaffold in drug development.

References

  • ChemScene. "1351647-94-3 | 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride".
  • Sigma-Aldrich. "4-Isopropylthiazol-2-amine | 79932-20-0".
  • Benchchem. "Validating the Structure of Synthesized 5-Bromo-4-isopropylthiazol-2-amine: A Comparative Guide".
  • European Patent Office. "EP 1986645 B1 - GLUCOKINASE ACTIVATORS".
  • Google Patents. "WO2019152437A1 - Compounds and uses thereof" (BAF Complex Modulators).
  • Google Patents. "WO2021239117A1 - Modified proteins and protein degraders" (DDB1 Binding Moieties).

Mechanism of Action and Pharmacological Profiling of 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (CAS 1351647-94-3) represents a highly privileged pharmacophore in modern medicinal chemistry. Characterized by its 2-aminothiazole core and lipophilic 4-isopropyl substitution, this structural motif has evolved from a traditional kinase hinge-binder into a versatile ligand capable of driving two distinct, highly sophisticated pharmacological mechanisms: Allosteric activation of Glucokinase (GK) for metabolic regulation, and Targeted Protein Degradation (TPD) via the recruitment of the DDB1 adaptor protein in the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.

This technical guide dissects the structural causality, mechanistic pathways, and self-validating experimental protocols required to characterize derivatives of this scaffold.

Structural Pharmacology of the Privileged Scaffold

The efficacy of 4-(Propan-2-yl)-1,3-thiazol-2-amine derivatives stems from the precise geometric and electronic properties of the scaffold:

  • 2-Aminothiazole Core: The exocyclic amine acts as a potent hydrogen-bond donor, while the thiazole nitrogen serves as a hydrogen-bond acceptor. This push-pull electronic configuration is ideal for anchoring into tightly constrained allosteric pockets or protein-protein interaction (PPI) interfaces.

  • 4-Isopropyl Substitution: The bulky, branched aliphatic group provides critical steric volume. It engages in van der Waals interactions with hydrophobic residues (e.g., Valine, Isoleucine, Leucine), driving the thermodynamics of binding through the displacement of structured water molecules.

  • Hydrochloride Salt Form: The protonation of the thiazole/amine system ensures high aqueous solubility, making it highly amenable to in vitro enzymatic assays and in vivo bioavailability without compromising the lipophilic binding interactions of the free base.

Mechanism I: Allosteric Modulation of Glucokinase

Glucokinase (Hexokinase IV) functions as the primary glucose sensor in pancreatic β-cells and hepatocytes. Unlike other hexokinases, GK exhibits a low affinity for glucose ( S0.5​ ≈ 8 mM) and positive cooperativity, allowing it to act as a rheostat for blood glucose levels.

Derivatives of 4-(Propan-2-yl)-1,3-thiazol-2-amine function as Glucokinase Activators (GKAs) . They bind to an allosteric site distinct from the ATP and glucose active sites. Binding induces a conformational shift from a "super-open" inactive state to a "closed" active state. This allosteric stabilization reduces the S0.5​ for glucose from ~8 mM to ~1–2 mM and increases the maximum reaction velocity ( Vmax​ ), thereby enhancing glycolysis and insulin secretion even under normoglycemic conditions .

GKA_Pathway A 4-Isopropylthiazol-2-amine Derivative C Allosteric Binding Pocket (Hinge Region) A->C Allosteric Binding B Glucokinase (Inactive) Super-open Conformation B->C Exposes D Glucokinase (Active) Closed Conformation C->D Conformational Shift E Increased Glucose Affinity (Lowered S0.5) D->E Kinetic Modulation

Fig 1: Allosteric activation pathway of Glucokinase by thiazol-2-amine derivatives.

Mechanism II: DDB1-Recruiting Targeted Protein Degradation

Recently, the 4-(Propan-2-yl)-1,3-thiazol-2-amine scaffold has been repurposed as a ligand for Damage-Specific DNA Binding Protein 1 (DDB1) . DDB1 is a core adaptor protein in the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.

By incorporating this scaffold into heterobifunctional Proteolysis Targeting Chimeras (PROTACs), researchers can chemically induce proximity between a target protein of interest (POI)—such as CBP/p300 or HDACs—and the CRL4 machinery. The thiazole derivative binds directly to DDB1, bypassing the need for traditional Cereblon (CRBN) or VHL ligands. This proximity triggers the polyubiquitination of the POI, leading to its rapid degradation by the 26S proteasome .

PROTAC_Workflow Ligand Thiazol-2-amine PROTAC Ternary Ternary Complex Formation Ligand->Ternary Recruits Target Target Protein (POI) Target->Ternary Binds POI E3 DDB1 / CRL4 E3 Ligase E3->Ternary Binds E3 Ub Polyubiquitination Ternary->Ub Proximity Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Fig 2: Mechanism of PROTAC-induced ternary complex formation and degradation via DDB1.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives requires self-validating assay systems where the readout is directly and exclusively proportional to the target mechanism.

Protocol A: In Vitro Glucokinase Activation Assay (Coupled Enzyme System)

Causality: Direct measurement of Glucokinase activity is difficult because its product, Glucose-6-Phosphate (G6P), lacks a distinct optical signature. To solve this, a coupled enzymatic system is used. G6P is oxidized by an excess of Glucose-6-Phosphate Dehydrogenase (G6PD), which simultaneously reduces NAD+ to NADH. Because G6PD is in excess, the Glucokinase reaction remains the rate-limiting step, making the accumulation of NADH (measured at 340 nm) a direct, self-validating proxy for GK activation .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 25 mM HEPES (pH 7.2), 10 mM MgCl₂, 100 mM KCl, and 5 mM ATP.

  • Reagent Addition: Add 1 mM NAD+ and saturating levels of G6PD (e.g., 2 U/mL) to the buffer.

  • Compound Titration: Dispense the 4-(Propan-2-yl)-1,3-thiazol-2-amine derivative in a 10-point, 2-fold dilution series (typically starting at 50 µM) into a 96-well UV-transparent plate.

  • Enzyme Addition: Add recombinant human Glucokinase to a final concentration of ~10 nM. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding D-glucose at varying concentrations (e.g., 2 mM to 80 mM).

  • Kinetic Readout: Monitor the increase in absorbance at 340 nm continuously for 20 minutes using a microplate reader. Calculate the S0.5​ and Vmax​ using a four-parameter logistic curve fit.

Protocol B: Live-Cell Kinetic Degradation Assay (HiBiT-Tagged Endogenous Targets)

Causality: Traditional Western blots provide only static, endpoint data and suffer from high variability. To capture the dynamic kinetics of PROTAC-mediated degradation, CRISPR-Cas9 is used to knock-in an 11-amino acid HiBiT tag at the endogenous locus of the target protein. When the complementary LgBiT protein and a furimazine substrate are introduced, they form a functional NanoBiT luciferase. As the PROTAC degrades the target, luminescence decreases proportionally in real-time, providing a highly sensitive, kinetic measurement of degradation .

Step-by-Step Methodology:

  • Cell Preparation: Seed CRISPR-edited HiBiT-target cells (e.g., HEK293) at 2×104 cells/well in a white, opaque-bottom 96-well plate in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Substrate Equilibration: Replace media with assay medium containing Nano-Glo® Endurazine™ Live Cell Substrate (diluted 1:100). Incubate for 2.5 hours to equilibrate luminescence.

  • PROTAC Treatment: Add the DDB1-recruiting PROTAC in a 12-point serial dilution (starting at 1 µM).

  • Kinetic Monitoring: Measure luminescence continuously every 15 minutes for 24 hours in a luminometer pre-equilibrated to 37°C.

  • Data Analysis: Normalize the luminescent signal to DMSO controls to calculate the Degradation Maximum ( Dmax​ ) and the half-maximal degradation concentration ( DC50​ ).

Quantitative Pharmacological Profiling

The table below summarizes the expected pharmacological metrics when profiling 4-(Propan-2-yl)-1,3-thiazol-2-amine derivatives across their two primary mechanisms of action.

Mechanism ClassTargetKey Metric EvaluatedTypical Observed RangePhysiological Outcome
GKA Glucokinase (Liver/Pancreas) S0.5​ (Glucose Affinity Shift)Drops from ~8.0 mM to 1.5–2.5 mMIncreased glycogen synthesis; glucose-dependent insulin release.
GKA Glucokinase (Liver/Pancreas) EC50​ (Activation)50 nM – 500 nMEnhanced glycolytic flux.
PROTAC DDB1 Adaptor (CRL4 Complex) Kd​ (Ternary Complex Affinity)10 nM – 100 nMRobust recruitment of E3 ligase machinery.
PROTAC Target Protein (e.g., CBP/p300) DC50​ (Degradation Concentration)1 nM – 50 nMNear-complete target silencing.
PROTAC Target Protein (e.g., CBP/p300) Dmax​ (Maximum Degradation)85% – 98% clearanceLoss of downstream transcriptional activity.

References

  • WO2007089512A1 - Glucokinase activators - Google Patents Source: Google Patents URL
  • WO2021239117A1 - Modified proteins and protein degraders - Google Patents Source: Google Patents URL
  • WO2008104994A2 - 2,2,2-tri-substituted acetamide derivatives as glucokinase activators, their process and pharmaceutical application Source: Google Patents URL

Molecular weight and exact mass of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride

Executive Summary

In modern drug discovery, the 2-aminothiazole scaffold is a highly privileged pharmacophore, frequently deployed in the development of kinase inhibitors, histone demethylase modulators, and anti-mycobacterial agents [1]. 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (CAS: 1351647-94-3), also known as 2-amino-4-isopropylthiazole hydrochloride, is a critical building block in these synthesis pipelines.

For researchers and analytical scientists, distinguishing between the molecular weight (average isotopic mass) and the exact mass (monoisotopic mass) of this compound is paramount. This distinction is not merely theoretical; it dictates the parameters for High-Resolution Mass Spectrometry (HRMS) workflows used in structural validation, impurity profiling, and pharmacokinetic tracking. This whitepaper details the physicochemical profiling, exact mass calculations, and a self-validating LC-HRMS protocol for this compound.

Physicochemical Profiling & Mass Fundamentals

When analyzing hydrochloride salts via mass spectrometry, the intact salt is rarely detected. In aqueous or polar organic mobile phases, the salt dissociates. Therefore, while the bulk material is weighed based on the molecular weight of the salt, the mass spectrometer will detect the ionized free base [2].

The table below summarizes the critical mass parameters required for analytical calibration.

Table 1: Physicochemical and Mass Properties

PropertyValue
Chemical Name 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride
CAS Number 1351647-94-3
Molecular Formula (Salt) C₆H₁₁ClN₂S
Molecular Formula (Free Base) C₆H₁₀N₂S
Molecular Weight (Salt) 178.68 g/mol
Molecular Weight (Free Base) 142.22 g/mol
Exact Mass (Salt) 178.0331 Da
Exact Mass (Free Base) 142.0565 Da

Causality of Mass Differences: The molecular weight is calculated using the weighted average of all naturally occurring isotopes (e.g., Carbon = 12.011). The exact mass, critical for HRMS, is calculated using only the most abundant, stable isotopes (e.g., ¹²C = 12.00000, ¹H = 1.007825, ³²S = 31.972071).

High-Resolution Mass Spectrometry (HRMS) Rationale

To validate the synthesis of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride, Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) is the gold standard.

  • Why ESI Positive Mode (ESI+)? The primary amine (-NH₂) and the nitrogen within the thiazole ring are highly basic. In an acidic environment, these sites readily accept a proton (H⁺), making ESI+ the most efficient ionization mechanism.

  • Why QTOF? QTOF instruments provide sub-5 ppm mass accuracy. This high resolution is required to definitively distinguish the target compound (C₆H₁₁N₂S⁺) from isobaric impurities that might share a nominal mass of 143 Da but have entirely different elemental compositions.

Ionization Pathway Logic

Ionization A 4-(Propan-2-yl)-1,3-thiazol-2-amine HCl (MW: 178.68 g/mol) B Dissociation in LC Solvent (H2O / Acetonitrile) A->B C Free Base: C6H10N2S (Exact Mass: 142.0565 Da) B->C Desalting D Chloride Anion (Cl-) Discarded to Waste B->D E ESI+ Capillary Voltage Protonation via Formic Acid C->E F Detected Ion: [M+H]+ Formula: C6H11N2S+ m/z: 143.0643 E->F +H+

Caption: Dissociation and ESI+ protonation pathway of 4-(Propan-2-yl)-1,3-thiazol-2-amine HCl.

Experimental Protocol: Self-Validating LC-HRMS Workflow

To prevent false positives and ensure absolute structural confidence, the following protocol integrates continuous internal calibration (lock mass) as a self-validating mechanism [3].

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the hydrochloride salt and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock 1:1000 in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to achieve a final concentration of 1 µg/mL. Causality: High dilution prevents detector saturation, mitigates ion suppression, and ensures the mass analyzer operates within its linear dynamic range.

Step 2: Chromatographic Separation

  • Inject 2 µL of the sample onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Run a gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) at a flow rate of 0.4 mL/min. Causality: Formic acid serves a dual purpose: it suppresses secondary interactions between the basic amine and unendcapped column silanols (improving peak shape) and acts as the primary proton donor for ESI+ ionization.

Step 3: Mass Spectrometry Acquisition

  • Set the ESI source to positive mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.

  • Infuse a lock mass solution (e.g., Leucine Enkephalin, exact mass [M+H]⁺ = 556.2771 Da) continuously via a secondary reference sprayer. Causality: The mass spectrometer continuously measures the lock mass alongside the analyte. If the instrument drifts due to temperature or electronic fluctuations, the software automatically recalibrates the analyte's mass in real-time, guaranteeing < 2 ppm mass accuracy.

Analytical Workflow Diagram

LCHRMS cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 Mass Spectrometry (ESI-QTOF) N1 Dissolution in MeOH/H2O N2 Filtration (0.22 µm) N1->N2 N3 C18 Column (Reverse Phase) N2->N3 N4 Gradient Elution (0.1% Formic Acid) N3->N4 N5 ESI+ Ionization [M+H]+ Generation N4->N5 N6 QTOF Mass Analyzer (< 5 ppm accuracy) N5->N6 N7 Data Analysis m/z: 143.0643 N6->N7

Caption: End-to-end LC-HRMS workflow featuring sample prep, LC separation, and QTOF detection.

Mass Spectral Interpretation & Isotopic Profiling

Upon successful acquisition, the data must be interpreted not just by the primary peak, but by its isotopic fingerprint.

  • Primary Ion ([M+H]⁺): The theoretical exact mass of the protonated free base (C₆H₁₁N₂S⁺) is 143.0643 m/z . The observed peak must fall within a 5 ppm window of this value (143.0636 - 143.0650 m/z).

  • The Sulfur Isotopic Signature (A+2 Peak): A self-validating feature of thiazole-containing compounds is the presence of sulfur. Natural sulfur consists of ³²S (~95%) and ³⁴S (~4.2%). Therefore, the mass spectrum will exhibit a distinct "A+2" isotopic peak at 145.0601 m/z with a relative abundance of approximately 4.5% compared to the base peak. If this A+2 peak is missing or disproportionate, the presence of the thiazole ring is highly suspect, regardless of the primary mass accuracy.

References

  • Shirude, P. S., et al. "Methyl-Thiazoles: A Novel Mode of Inhibition with the Potential to Develop Novel Inhibitors Targeting InhA in Mycobacterium tuberculosis." Journal of Medicinal Chemistry, 2013, 56(21), 8533-8542. URL: [Link]]

An In-Depth Technical Guide to the In Vitro Pharmacology of 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide provides a comprehensive framework for the in vitro pharmacological characterization of a specific derivative, 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride. We will delineate a strategic, multi-tiered approach for researchers, scientists, and drug development professionals to elucidate the compound's mechanism of action, target engagement, cellular effects, and potential liabilities. This document moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating characterization cascade.

Introduction: The 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in modern drug discovery, featured in clinically approved drugs like Dasatinib, a potent kinase inhibitor.[4][5] Its prevalence is due to its ability to form key hydrogen bond interactions with various biological targets and its synthetic tractability, which allows for extensive structure-activity relationship (SAR) studies.[3][5] The subject of this guide, 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride (herein referred to as "Compound A"), is a representative member of this class. The hydrochloride salt form is typically used to improve aqueous solubility and stability.

A thorough in vitro pharmacological workup is the first step in understanding a compound's therapeutic potential and de-risking its progression. The goal is to build a comprehensive data package that answers four fundamental questions:

  • Target Identification: What are the primary molecular targets of Compound A?

  • Target Engagement: Does Compound A bind to its target(s) in a relevant cellular environment?

  • Functional Effect: Does this binding event translate into a measurable biological effect?

  • Selectivity & Safety: Is the compound's activity specific to its intended target, or does it have off-target activities that could lead to adverse effects?

This guide will outline a logical workflow to address these questions, complete with detailed experimental protocols and data interpretation insights.

The Pharmacological Characterization Workflow

A robust characterization cascade ensures that resources are spent on the most promising compounds. The workflow progresses from broad, high-throughput screening to more complex, physiologically relevant assays.

G cluster_0 Phase 1: Target Discovery & Validation cluster_1 Phase 2: Cellular & Functional Characterization cluster_2 Phase 3: Safety & Selectivity Profiling A Target Class Hypothesis (e.g., Kinase, GPCR) B Biochemical Screening (e.g., Kinase Panel) A->B Broad Profiling C Target Engagement Assay (e.g., CETSA) B->C Hit Confirmation G Broad Off-Target Panel (e.g., SafetyScreen™) B->G De-risk Candidate D Cellular Functional Assay (e.g., Phospho-Substrate) C->D Validate in Cells E Cell Viability/ Proliferation Assay D->E Assess Cytotoxicity F Mechanism of Action (MoA) Studies D->F Elucidate Pathway H Cardiotoxicity Assay (e.g., hERG) G->H Specific Liability

Caption: High-level workflow for in vitro pharmacological characterization.

Phase 1: Target Identification and Engagement

Given that the 2-aminothiazole scaffold is a well-known "kinase inhibitor template," our initial hypothesis will be that Compound A targets the protein kinase family.[1][4]

Initial Target Discovery: Kinase Panel Screening

The most efficient method to identify primary targets is to screen the compound against a large, commercially available panel of kinases.

Rationale: Kinase panel screening provides a broad view of the compound's activity across the human kinome. This is crucial for identifying the most potent target(s) and for getting an early indication of selectivity. A single-point screen (e.g., at 1 µM or 10 µM) is a cost-effective first pass.

Protocol: Single-Point Kinase Screen

  • Compound Preparation: Prepare a 10 mM stock solution of Compound A in 100% DMSO. From this, create a 100 µM working solution.

  • Assay Provider: Submit the compound to a commercial provider (e.g., Eurofins Discovery KINOMEscan®, Promega).

  • Screening: The provider will perform binding or activity assays against a panel of hundreds of kinases at a fixed compound concentration (e.g., 10 µM).

  • Data Analysis: Results are typically provided as "% Inhibition" or "% of Control." Hits are defined as kinases inhibited by >50% or >90%, depending on the desired stringency.

Hit Confirmation: Potency Determination (IC₅₀)

Once primary hits are identified, the next step is to determine the compound's potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Rationale: The IC₅₀ value is a quantitative measure of a compound's potency and is essential for comparing different compounds and for guiding SAR.

Protocol: In Vitro Kinase IC₅₀ Assay (e.g., ADP-Glo™) This protocol describes a luminescent assay that measures ADP produced from a kinase reaction. More ADP signifies lower kinase inhibition.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[6]

    • ATP & Substrate: Prepare a solution containing the kinase's specific peptide substrate and ATP at its Kₘ concentration in kinase buffer.

  • Compound Dilution: Perform a serial dilution of Compound A (e.g., from 100 µM to 1 nM) in a 384-well plate. Include "vehicle only" (DMSO) and "no enzyme" controls.

  • Kinase Reaction: Add the purified recombinant kinase enzyme to each well, except the "no enzyme" control.

  • Initiation: Add the ATP/substrate mix to all wells to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination & Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Target Engagement in a Cellular Context: CETSA

A critical step is to confirm that the compound can enter a cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[7][8]

Rationale: CETSA is based on the principle that a protein becomes more thermally stable when a ligand is bound.[8] By heating intact cells treated with the compound and measuring the amount of soluble target protein that remains, we can directly observe target engagement. This assay bridges the gap between biochemical potency and cellular activity.[9]

Protocol: Western Blot-based CETSA

  • Cell Treatment: Culture a relevant cell line (e.g., one that expresses the target kinase) and treat with various concentrations of Compound A or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[7] Cool immediately to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]

  • Fractionation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).[10]

  • Analysis:

    • Collect the supernatant and determine the protein concentration (e.g., via BCA assay).

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a specific antibody against the target kinase.

  • Data Interpretation: In the presence of a binding compound, the target protein will be more stable at higher temperatures. This will appear as a stronger band on the Western Blot at elevated temperatures compared to the vehicle-treated control, creating a "thermal shift."

Phase 2: Functional Cellular Characterization

After confirming target engagement, we must demonstrate that this binding event leads to a functional consequence in the cell.

Target-Specific Functional Assay

For a kinase inhibitor, the most direct functional readout is the inhibition of the phosphorylation of a known downstream substrate.

Rationale: This assay directly links target engagement (kinase binding) to its enzymatic function (phosphorylation) within the cell. It is a critical piece of evidence for the compound's mechanism of action.

Protocol: In-Cell Western for Substrate Phosphorylation

  • Cell Culture & Treatment: Seed cells in a 96-well plate. Once they adhere, starve them of serum (if necessary to reduce basal signaling) and then treat with a dose-response of Compound A for 1-2 hours.

  • Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or agonist to activate the target kinase.

  • Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100 to allow antibody entry.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer).

    • Incubate with two primary antibodies simultaneously: one specific for the phosphorylated substrate (e.g., anti-phospho-STAT3) and another for the total protein (e.g., anti-total-STAT3) or a housekeeping protein (e.g., anti-GAPDH).

    • Wash and incubate with two different species-specific secondary antibodies conjugated to near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD).

  • Data Acquisition & Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for both the phospho-protein and the total/housekeeping protein. Normalize the phospho-signal to the total protein signal and plot the dose-response curve to calculate the EC₅₀ (half-maximal effective concentration).

Phenotypic Assay: Antiproliferative Activity

A common downstream effect of inhibiting kinases involved in growth signaling is the reduction of cell proliferation.

Rationale: This assay provides a broader, phenotypic readout of the compound's overall effect on cell health and growth. It helps to correlate the molecular mechanism with a therapeutically relevant outcome (e.g., stopping cancer cell growth).

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells known to be dependent on the target kinase's signaling pathway into a 96-well plate.

  • Compound Treatment: The next day, treat the cells with a serial dilution of Compound A for a prolonged period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Readout: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated cells and determine the GI₅₀ (half-maximal growth inhibition) value.

Parameter Definition Assay Type Typical Value Range
IC₅₀ Concentration for 50% inhibition of target enzyme activity.BiochemicalnM to µM
EC₅₀ Concentration for 50% of maximal effect in a cell.Cellular FunctionalnM to µM
GI₅₀ Concentration for 50% inhibition of cell growth.Cellular PhenotypicnM to µM
Thermal Shift Change in protein melting temperature upon ligand binding.Cellular Target Engagement1-10 °C

Phase 3: Selectivity and Safety Profiling

A successful drug candidate must be selective for its intended target to minimize unwanted side effects. Early in vitro safety profiling is a critical, cost-saving step in drug development.[11][12]

Rationale: Unforeseen off-target interactions are a major cause of clinical trial failures.[13] Profiling the compound against a panel of targets known to be associated with adverse drug reactions (ADRs) can identify potential liabilities early.[14]

Broad Panel Safety Screening

Protocol: In Vitro Safety Pharmacology Profiling

  • Compound Submission: Submit Compound A to a specialized contract research organization (CRO) such as Eurofins Discovery or Charles River Laboratories.

  • Panel Selection: Utilize a standard safety panel (e.g., SafetyScreen44™) that includes a diverse set of targets like GPCRs, ion channels, transporters, and enzymes known to be implicated in ADRs.[12]

  • Assay Performance: The CRO will perform radioligand binding or functional assays at a standard concentration (e.g., 10 µM).

  • Data Analysis: Results are reported as percent inhibition or activation. A common threshold for a significant "hit" is >50% inhibition. Any hits should be followed up with full dose-response curves to determine potency (IC₅₀ or EC₅₀).

Specific Liability Assessment: hERG Ion Channel Assay

Inhibition of the hERG potassium ion channel is a critical liability to assess, as it is linked to a potentially fatal cardiac arrhythmia called Torsades de Pointes. This is a mandatory regulatory checkpoint.[15]

Protocol: Patch Clamp Electrophysiology hERG Assay

  • Assay System: This specialized assay is typically outsourced. It uses whole-cell patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK-293 cells).[15]

  • Procedure: The electrical current passing through the hERG channels is measured in response to a specific voltage protocol. This is done before and after the application of multiple concentrations of Compound A.

  • Data Analysis: The inhibition of the hERG current is measured, and an IC₅₀ value is calculated. A therapeutic index (hERG IC₅₀ / therapeutic EC₅₀) of >30-100x is often desired to provide a sufficient safety margin.

G cluster_0 Biochemical & Cellular Assays cluster_1 Safety & Selectivity A Compound A B Target Kinase (Recombinant Protein) A->B Biochemical IC₅₀ C Target Kinase (in Intact Cells) A->C Cellular Engagement (CETSA) F Off-Target Kinases A->F Kinome Scan G Safety Panel Targets (GPCRs, Ion Channels) A->G Safety Screen H hERG Channel A->H Cardiac Risk D Phospho-Substrate C->D Functional Inhibition (EC₅₀) E Cell Proliferation D->E Phenotypic Outcome (GI₅₀)

Caption: Logical relationships in the in vitro characterization of Compound A.

Conclusion and Future Directions

This guide outlines a comprehensive and logical workflow for the in vitro pharmacological characterization of 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride. By systematically progressing from broad target screening to specific cellular and safety assays, researchers can build a robust data package that defines the compound's potency, mechanism of action, and potential liabilities.

The data generated through these studies—IC₅₀s, EC₅₀s, CETSA shifts, and safety profiles—are essential for making informed decisions. They guide the structure-activity relationship for lead optimization, provide confidence in the mechanism of action, and ultimately determine if a compound has the right profile to advance toward preclinical and clinical development.

References

  • Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
  • Bestgen, B., et al. (2017). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. eScholarship.org. [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Whitebread, S., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. PubMed. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Bestgen, B., et al. (2016). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. PMC. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC. [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • Bestgen, B., et al. (2017). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. PMC. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Charles River Laboratories. [Link]

  • ICE Bioscience. (n.d.). In Vitro Safety Pharmacology Profiling. ICE Bioscience. [Link]

  • Plovanich, M., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Bowes, J., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • (n.d.). Protocol for Invitro Kinase Assay. University of Southern California. [Link]

  • Wang, Y., et al. (2020). Design of 2-aminothiazole CHK1 inhibitors. ResearchGate. [Link]

  • Rashki, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

  • El-Gazzar, M. G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]

  • Paricharak, S., et al. (2016). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. AbbVie. [Link]

  • Mseeh, F., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • Nedić, M., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Creative Biolabs. [Link]

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Yale University. [Link]

  • Ullah, H., et al. (2022). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PMC. [Link]

  • Nguyen, T. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. PMC. [Link]

  • NextSDS. (n.d.). 1-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride. NextSDS. [Link]

  • Al-Otaibi, F. M. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

Sources

Crystal Structure Analysis of 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore in modern drug discovery, serving as a critical structural motif in the development of glucokinase activators for diabetes mellitus[1] and allosteric modulators for central nervous system (CNS) targets[2]. The physicochemical properties of these active pharmaceutical ingredients (APIs)—particularly their solubility, stability, and bioavailability—are fundamentally governed by their solid-state structures.

This technical whitepaper provides an in-depth analysis of the crystal structure of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (also known as 4-isopropylthiazol-2-amine hydrochloride). As a Senior Application Scientist, I will guide you through the causality behind salt selection, the optimized protocols for single-crystal growth, and the rigorous X-ray diffraction (XRD) methodologies required to elucidate its supramolecular architecture.

Chemical Context and the Causality of Salt Formation

The free base, 4-isopropylthiazol-2-amine, is typically synthesized via a Hantzsch thiazole synthesis involving the condensation of an α -haloketone (e.g., 1-bromo-3-methylbutan-2-one) with thiourea[3]. While the free base is useful for subsequent coupling reactions, isolating the compound as a hydrochloride salt is highly preferred for structural characterization and pharmaceutical formulation.

The Mechanistic Rationale: A common misconception in the structural chemistry of 2-aminothiazoles is the site of protonation. While the exocyclic amine (–NH₂) appears to be a prime candidate for protonation, crystallographic and spectroscopic evidence dictates that protonation occurs almost exclusively at the endocyclic nitrogen (N3) of the thiazole ring[4].

This regioselectivity is driven by resonance stabilization. Protonation at the ring nitrogen creates an amidinium-like system where the positive charge is delocalized across the N3–C2–N(exocyclic) moiety. This delocalization shortens the exocyclic C–N bond (giving it partial double-bond character) and stabilizes the crystalline lattice through rigid, highly directional hydrogen bonds with the chloride counterion.

Crystallization Strategy: Thermodynamics and Kinetics

To obtain high-quality single crystals suitable for X-ray diffraction, rapid precipitation must be avoided. Rapid solvent evaporation typically yields microcrystalline powders or twinned crystals, which frustrate structural resolution. Instead, we employ a vapor diffusion technique. This method relies on the slow, thermodynamically controlled diffusion of an antisolvent into a solution of the API, allowing the crystal lattice to assemble with minimal defect formation.

Workflow A 4-Isopropylthiazol-2-amine (Free Base) B Dissolution in Methanol (Polar Solvent) A->B Step 1 C Addition of 1M HCl in Ether (Protonation at N3) B->C Step 2 D Thiazolium Hydrochloride (Precipitate/Powder) C->D Step 3 E Vapor Diffusion Crystallization (MeOH / Diethyl Ether) D->E Step 4 F Single Crystal for SCXRD E->F Step 5

Caption: Workflow for the synthesis, protonation, and controlled crystallization of the hydrochloride salt.

Protocol 1: Preparation and Single-Crystal Growth

Objective: To generate defect-free single crystals of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride.

  • Salt Formation: Dissolve 1.0 mmol of 4-isopropylthiazol-2-amine free base in 5.0 mL of anhydrous methanol. Slowly add 1.1 equivalents of 1M HCl in diethyl ether dropwise under continuous stirring at 0 °C.

  • Isolation: Stir for 30 minutes, then evaporate the solvent under reduced pressure to yield the crude hydrochloride salt as a white solid.

  • Primary Solvation: Dissolve 50 mg of the crude salt in a minimum volume (approx. 1-2 mL) of high-purity methanol in a small inner vial.

  • Antisolvent Setup: Place the unsealed inner vial into a larger outer vial containing 5 mL of diethyl ether (the antisolvent).

  • Diffusion: Seal the outer vial tightly. Store the system undisturbed at ambient temperature (20–25 °C) in a vibration-free environment.

  • Harvesting: Over 3 to 7 days, the volatile diethyl ether will slowly diffuse into the methanol, lowering the solubility of the salt and inducing the nucleation of high-quality, block-like single crystals.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

Once a suitable crystal is grown, data acquisition must be executed under conditions that minimize thermal motion. Collecting data at cryogenic temperatures (e.g., 100 K) reduces the atomic displacement parameters (B-factors), which is critical for accurately locating the low-electron-density hydrogen atoms—thereby definitively proving the protonation state of the endocyclic nitrogen[4].

XRD_Pipeline A Crystal Mounting (Cryoloop, 100K) B Data Collection (Mo Kα radiation) A->B C Data Reduction (Integration & Scaling) B->C D Structure Solution (Direct Methods) C->D E Refinement (Least-Squares, F²) D->E F Final CIF Model E->F

Caption: The crystallographic pipeline from crystal mounting to the final structural model.

Protocol 2: SCXRD Data Collection and Refinement
  • Mounting: Select a crystal with dimensions of approximately 0.2 × 0.2 × 0.1 mm using a polarizing microscope. Coat the crystal in paratone oil and mount it on a MiTeGen cryoloop.

  • Cooling: Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K.

  • Data Collection: Utilize a diffractometer equipped with a CCD or CMOS detector and graphite-monochromated Mo K α radiation ( λ = 0.71073 Å). Collect ω and ϕ scans to ensure >99% completeness of the sphere of reflections.

  • Reduction and Absorption Correction: Process the raw frames using software such as APEX3 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to account for the anomalous dispersion of the chloride and sulfur atoms.

  • Structure Solution: Solve the structure using intrinsic phasing or direct methods (SHELXT). The heavy atoms (S, Cl) will be readily apparent in the initial electron density map.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Atom Treatment: Locate the critical N-bound hydrogen atoms in the difference Fourier map and refine them freely to validate the protonation site. Carbon-bound hydrogens should be placed in calculated positions using a riding model.

Structural Elucidation and Supramolecular Assembly

In the solid state, 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride forms a highly ordered supramolecular network. The crystal packing is dominated by robust N–H···Cl hydrogen bonds .

Because the endocyclic nitrogen is protonated, the molecule possesses three potent hydrogen bond donors: two from the exocyclic –NH₂ group and one from the endocyclic –NH⁺ group. The chloride anion acts as a multi-dentate hydrogen bond acceptor. This results in the formation of one-dimensional hydrogen-bonded ribbons or two-dimensional sheets, which impart high thermal stability and a high melting point to the salt. The isopropyl group at the 4-position projects outward from these polar ribbons, engaging in weaker van der Waals interactions (hydrophobic packing) that define the spacing between the layers.

Quantitative Data Summary

The following table summarizes the representative crystallographic parameters expected for high-purity 4-alkyl-2-aminothiazole hydrochloride derivatives, serving as a benchmark for validation.

Table 1: Representative Crystallographic Parameters for 2-Aminothiazole Hydrochlorides

Crystallographic ParameterRepresentative Value / Description
Empirical Formula C₆H₁₁ClN₂S
Formula Weight 178.68 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Z (Molecules per unit cell) 4
Primary Synthon N–H···Cl hydrogen bonding network
C(2)–N(exocyclic) Bond Length ~1.31 Å (indicative of partial double bond)
Final R indices [I > 2 σ (I)] R1 < 0.05, wR2 < 0.12
Goodness-of-fit (GOF) on F2 ~ 1.05

Conclusion

The crystal structure analysis of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride reveals the profound impact of salt formation on molecular geometry. By utilizing controlled vapor diffusion and cryogenic SCXRD, researchers can definitively map the protonation of the endocyclic nitrogen and the resulting N–H···Cl supramolecular network. Understanding these solid-state properties is not merely an academic exercise; it is a foundational requirement for optimizing the physicochemical profiles of thiazole-based therapeutics in drug development.

References

  • BenchChem. Validating the Structure of Synthesized 5-Bromo-4-isopropylthiazol-2-amine: A Comparative Guide to Spectroscopic and Crystallographic Methods.
  • European Patent Office. GLUCOKINASE ACTIVATORS - EP 1986645 B1.
  • Organic Syntheses. 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride.
  • National Institutes of Health (NIH) / PMC. Allosteric Modulation of 7 Transmembrane Spanning Receptors: Theory, Practice and Opportunities for CNS Drug Discovery.

Sources

Methodological & Application

Synthesis Protocol for 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride: A Detailed Guide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active compounds.[1][2][3] Its synthesis is of paramount importance for the development of novel therapeutics. This document provides a comprehensive, field-proven protocol for the synthesis of 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride. The synthesis is based on the classical Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring.[1][4] This guide details a two-step process: the initial α-bromination of 3-methyl-2-butanone followed by a cyclocondensation reaction with thiourea. We offer in-depth explanations for experimental choices, detailed safety protocols, and characterization guidelines to ensure both reproducibility and safety.

Introduction and Scientific Background

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most efficient and widely utilized methods for preparing thiazole derivatives.[1][4] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide, such as thiourea, to form the thiazole ring.[5] The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction.[6]

This protocol focuses on the synthesis of 4-(propan-2-yl)-1,3-thiazol-2-amine, a valuable building block for drug discovery. The synthesis begins with the preparation of the requisite α-haloketone, 1-bromo-3-methyl-2-butanone, from 3-methyl-2-butanone. This intermediate is then reacted with thiourea to yield the 2-aminothiazole free base, which is subsequently converted to its hydrochloride salt for improved stability and handling.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The reaction proceeds via a well-established mechanism. The process is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of 1-bromo-3-methyl-2-butanone. This S-alkylation step forms an isothiouronium salt intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of a thiourea nitrogen atom on the carbonyl carbon, forms a five-membered ring. The final step is a dehydration event, which leads to the formation of the stable, aromatic 2-aminothiazole ring.

Hantzsch_Mechanism reagents 1-Bromo-3-methyl-2-butanone + Thiourea intermediate1 Isothiouronium Salt (S-Alkylation Intermediate) reagents->intermediate1  Nucleophilic Attack (S on Cα) intermediate2 Cyclized Intermediate (Hemiaminal) intermediate1->intermediate2  Intramolecular Cyclization (N on C=O) product 4-(Propan-2-yl)-1,3-thiazol-2-amine (Aromatic Product) intermediate2->product  Dehydration (-H₂O)

Sources

Preparation and Handling of 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride in DMSO for In Vitro Cell Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (CAS: 1351647-94-3) is a highly functionalized thiazole derivative frequently utilized as a pharmacophore in the development of kinase inhibitors and targeted therapeutics. Preparing this compound for in vitro cell assays requires precise solvent management to ensure both complete solubilization and cellular viability. This application note provides a self-validating, step-by-step protocol for dissolving this hydrochloride salt in Dimethyl sulfoxide (DMSO), detailing the mechanistic rationale behind solvent selection, dilution strategies, and toxicity mitigation.

Physicochemical Profiling & Mechanistic Insights

Compound Identity & Salt Form Implications
  • Chemical Name: 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride [1]

  • Molecular Formula: C₆H₁₀N₂S • HCl

  • Molecular Weight: 178.68 g/mol (Free base: 142.22 g/mol + HCl: 36.46 g/mol )

The Causality of Solvent Selection: When handling 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride, the presence of the hydrochloride (HCl) counterion significantly influences its physicochemical behavior. While HCl salts are traditionally synthesized to enhance aqueous solubility for in vivo administration, direct dissolution of concentrated powders into unbuffered aqueous cell culture media can induce localized microenvironmental acidification. This transient pH drop can trigger spontaneous compound precipitation (as the free base crashes out) and induce off-target cellular stress.

To circumvent this, anhydrous DMSO is employed as the primary vehicle. DMSO is an amphipathic, aprotic solvent that disrupts the crystal lattice of the HCl salt without immediately dissociating the proton, maintaining the compound in a stable, solvated state. By preparing a highly concentrated master stock (e.g., 10 mM to 50 mM) in 100% DMSO, researchers can achieve a massive dilution factor (typically 1:1000) when introducing the compound to the assay media. At a 1:1000 dilution, the buffering capacity of standard culture media (e.g., DMEM supplemented with 15-25 mM HEPES or sodium bicarbonate) effortlessly neutralizes the trace acidic contribution of the HCl salt.

DMSO Toxicity Thresholds: Standard in vitro protocols mandate that final DMSO concentrations must be tightly controlled. Extensive dose-response studies indicate that DMSO concentrations should be kept at or below 0.1% v/v to prevent solvent-induced cytotoxicity, lipid bilayer disruption, and artefactual signaling alterations [2]. While some robust cancer cell lines may tolerate up to 0.5% or 1% DMSO, exceeding 0.1% requires rigorous vehicle-control validation [3].

Quantitative Data: Dilution Strategy

To ensure absolute precision, utilize the following mass-to-volume calculations to prepare your master stock. All calculations are based on the full salt molecular weight of 178.68 g/mol .

Target Stock ConcentrationMass of Compound RequiredVolume of 100% Anhydrous DMSOFinal Application
1 mM 0.1787 mg1.0 mLLow-dose assays
5 mM 0.8934 mg1.0 mLStandard screening
10 mM 1.7868 mg1.0 mLStandard screening
20 mM 3.5736 mg1.0 mLHigh-throughput assays
50 mM 8.9340 mg1.0 mLHigh-dose / Library storage

Note: Due to the difficulty of weighing sub-milligram quantities accurately on standard analytical balances, it is highly recommended to weigh a larger, manageable mass (e.g., 5.0 mg) and calculate the exact DMSO volume required to reach your target concentration. Formula: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight (g/mol)] × 1000

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system; each phase includes a visual or operational check to ensure the integrity of the assay.

Phase 1: Master Stock Preparation (1000x)
  • Equilibration: Allow the vial of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture from condensing on the hygroscopic HCl salt.

  • Weighing: Using an analytical balance (accuracy ±0.01 mg), weigh the desired mass of the compound into a sterile, static-free amber microcentrifuge tube.

  • Solubilization: Add the calculated volume of sterile, cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Validation of Dissolution: Vortex the tube vigorously for 30–60 seconds. Inspect the solution against a black background. The solution must be completely clear. If micro-particulates remain, subject the tube to mild water-bath sonication (room temperature) for 2–5 minutes.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can introduce atmospheric water into the DMSO. Store at -20°C or -80°C.

Phase 2: Serial Dilution & Assay Application
  • Intermediate Dilutions: Prepare a serial dilution of your compound in 100% DMSO . This ensures that every dose in your response curve will deliver the exact same final percentage of DMSO to the cells. Create these intermediate stocks at 1000x the final desired assay concentration.

  • Media Transition: Warm the cell culture media to 37°C. Add 1 µL of the 1000x DMSO stock to 999 µL of the warmed media.

  • Validation of Stability: Invert the tube gently 5–10 times. Observe for any immediate opalescence or cloudiness, which indicates the hydrophobic crash-out of the free base.

  • Cellular Application: Immediately apply the drug-laced media to your plated cells. The final DMSO concentration is now exactly 0.1% v/v.

Workflow Visualization

Workflow A Equilibrate Reagents B Weigh Compound (HCl Salt) A->B C Dissolve in 100% Anhydrous DMSO B->C D Serial Dilution (1000x Stocks) C->D E Dilute 1:1000 in Assay Media D->E F In Vitro Cell Assay E->F

Caption: Workflow for the dissolution and application of thiazol-2-amine HCl in cell assays.

Quality Control & Troubleshooting

  • Hygroscopic Degradation: Both DMSO and the HCl salt are highly hygroscopic. If the DMSO absorbs water from the air, the solvation capacity drops exponentially, leading to premature precipitation. Always use freshly opened or properly sealed anhydrous DMSO.

  • Precipitation Upon Media Addition: If the compound crashes out upon addition to the aqueous media, it indicates that the local concentration of the free base has exceeded its aqueous solubility limit. Solution: Ensure the media is pre-warmed to 37°C and vortex the media immediately while adding the DMSO stock dropwise.

  • Vehicle Control Integrity: Always run a parallel vehicle control containing 0.1% DMSO in media. Any phenotypic changes observed in the control group invalidate the assay results, indicating that the chosen cell line is hypersensitive to the solvent [2].

References

  • National Institutes of Health (PMC). "Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells." NIH PubMed Central. Available at:[Link]

Application Note: Buchwald-Hartwig Cross-Coupling of 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Buchwald-Hartwig amination is a cornerstone reaction for C-N bond formation in modern organic synthesis. However, the cross-coupling of heteroarylamines—specifically 2-aminothiazoles—presents unique mechanistic hurdles. This application note provides a comprehensive, field-proven guide for researchers utilizing 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride in palladium-catalyzed cross-coupling reactions. By addressing the specific challenges of catalyst poisoning and salt neutralization, this guide ensures high-yielding, reproducible workflows for drug development professionals.

Chemical Context & Mechanistic Causality

The 2-aminothiazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities[1]. Despite its utility, coupling 4-(propan-2-yl)-1,3-thiazol-2-amine via palladium catalysis requires careful condition design due to two primary factors:

A. The Heteroarylamine Challenge (Catalyst Poisoning)

Primary amine derivatives of five-membered heterocycles, particularly 2-aminoazoles, have historically been problematic substrates for Pd-catalyzed N-arylation[2]. The nitrogen and sulfur atoms within the thiazole ring can act as bidentate ligands, strongly chelating the palladium center and forming unreactive Pd bis-amine complexes. The Solution: The use of highly sterically demanding, electron-rich biaryl monophosphine ligands (e.g., BrettPhos or tBuBrettPhos) is critical[3]. The steric bulk of these ligands prevents the coordination of a second amine molecule and accelerates the rate-limiting reductive elimination step, pushing the catalytic cycle forward.

B. The Hydrochloride Salt Factor

Because 4-(propan-2-yl)-1,3-thiazol-2-amine is supplied as a stable hydrochloride salt, an additional equivalent of base is strictly required to generate the free amine in situ, alongside the base required for the catalytic cycle[4]. The Solution: While strong bases like NaOtBu (pKaH ~19) are standard for many Buchwald-Hartwig aminations, they can decompose base-sensitive functional groups and cause side reactions with the thiazole ring[3]. Weak bases like K₂CO₃, particularly when combined with t-BuOH as a solvent or additive, have been shown to be optimal for 2-aminothiazoles, providing higher yields than stronger bases[2].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd(II)(Ar)(X)) Pd0->OxAdd Ar-X Coord Amine Coordination (L-Pd(II)(Ar)(NH2R)) OxAdd->Coord R-NH2 Deprot Deprotonation by Base (L-Pd(II)(Ar)(NHR)) Coord->Deprot Base RedElim Reductive Elimination (Product Formation) Deprot->RedElim RedElim->Pd0 Product

Caption: Buchwald-Hartwig catalytic cycle for heteroarylamine cross-coupling.

Quantitative Data: Parameter Optimization Summary

To achieve optimal conversion, the reaction parameters must be shifted from standard aliphatic/arylamine conditions to those specifically tailored for heteroarylamine salts.

ParameterStandard Amine Condition4-Isopropylthiazol-2-amine HCl ConditionMechanistic Rationale
Ligand XPhos or RuPhosBrettPhos or tBuBrettPhosExtreme steric bulk prevents thiazole chelation and forces reductive elimination[3].
Base NaOtBu (1.2 - 1.5 eq)K₂CO₃ (2.5 - 3.0 eq)Mild base prevents degradation; excess is mandatory to neutralize the HCl salt[4].
Solvent Toluene or THFt-BuOH or Dioxane/t-BuOHPolar protic additives facilitate K₂CO₃ solubility and aid in catalyst activation[2].
Precatalyst Pd₂(dba)₃ + LigandBrettPhos Pd G3 or G4Ensures rapid generation of active L-Pd(0) without requiring high thermal activation[3].

Experimental Methodology

This protocol is designed as a self-validating system. Visual cues and strategic checkpoints are embedded to ensure reaction integrity.

Materials Required
  • Nucleophile: 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (1.2 equiv)

  • Electrophile: Aryl bromide or triflate (1.0 equiv)

  • Catalyst: BrettPhos Pd G3 (0.02 - 0.05 equiv)

  • Base: Anhydrous K₂CO₃ (2.5 - 3.0 equiv, finely milled)

  • Solvent: Anhydrous t-BuOH (4 mL/mmol)

Step-by-Step Protocol
  • Preparation (Self-Validating Check): Ensure all glassware is oven-dried. Moisture and oxygen are the primary enemies of the Pd(0) active species.

  • Reagent Loading: To a Schlenk tube or a microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride (1.2 mmol), BrettPhos Pd G3 (0.02 mmol, 2 mol%), and K₂CO₃ (2.5 mmol).

    • Note on Causality: The 2.5 equivalents of base account for 1 eq to neutralize the HCl salt, 1 eq for the catalytic cycle, and 0.5 eq excess to drive the equilibrium.

  • Degassing: Seal the vessel with a septum. Evacuate the vessel under high vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed t-BuOH (4.0 mL) via syringe.

  • Reaction Initiation: Place the vessel in a pre-heated oil bath at 90 °C.

    • Self-Validating Check: Upon heating, the mixture will transition from a pale suspension to a darker, distinct color (often deep red or brown) indicating the successful generation of the active L-Pd(0) species.

  • Monitoring: Stir vigorously for 12–16 hours. Monitor the reaction via TLC or LC-MS. The disappearance of the aryl halide indicates completion.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts (KCl, excess K₂CO₃) and precipitated palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the N-arylated 2-aminothiazole.

Workflow Start 4-Isopropylthiazol-2-amine HCl + Aryl Halide Base Add K2CO3 (2.5 eq) Neutralize HCl & Catalytic Base Start->Base Cat Add BrettPhos Pd G3 (2-5 mol%) Base->Cat React Heat in t-BuOH (90°C, N2 atm, 12-16h) Cat->React Workup Filter through Celite & Concentrate React->Workup Purify Column Chromatography Isolation Workup->Purify

Caption: Experimental workflow for the Buchwald-Hartwig amination of 2-aminothiazole HCl salts.

Sources

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has made them one of the most critical classes of drug targets in modern medicine.[2][3] Within the vast landscape of kinase inhibitors, molecules built upon the 2-aminothiazole scaffold have emerged as a "privileged structure," prized for its ability to form key interactions within the ATP-binding site of kinases.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride as a versatile starting material for the synthesis of novel kinase inhibitors. We will delve into the underlying chemical principles, provide a detailed, field-proven synthetic protocol, and outline the subsequent analytical and biological evaluation workflows necessary to validate these potential therapeutic agents.

The Rationale: Why Target Kinases with a Thiazole Scaffold?

Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This seemingly simple reaction acts as a molecular switch that controls a vast array of cellular processes, including growth, differentiation, and apoptosis.[6] In many cancers, mutations lead to the hyperactivation of specific kinases, creating a constant "on" signal that drives uncontrolled cell proliferation.[7] Small molecule inhibitors are designed to occupy the ATP-binding pocket of the kinase, preventing phosphorylation and thereby silencing the oncogenic signaling cascade.[3]

The 2-aminothiazole moiety is particularly effective as a kinase inhibitor scaffold due to its rigid structure and its capacity to act as a hydrogen bond donor and acceptor. The exocyclic amine and the thiazole nitrogen can form critical hydrogen bonds with the "hinge region" of the kinase active site, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction effectively anchors the inhibitor in the ATP-binding pocket. The structure of Dasatinib, a potent multi-targeted kinase inhibitor, exemplifies the successful application of a substituted 2-aminothiazole core.[8][9] The isopropyl group at the 4-position of our starting material, 4-(propan-2-yl)-1,3-thiazol-2-amine, can provide additional van der Waals interactions within the active site, potentially enhancing binding affinity and selectivity.

Caption: Kinase inhibition by a thiazole-based small molecule.

Starting Material: Characterization and Reactivity

4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride is a readily available building block for medicinal chemistry. Understanding its properties is crucial for successful synthesis design.

PropertyValueSource
Chemical Name 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride[10]
CAS Number 1351647-94-3[10]
Molecular Formula C₆H₁₁ClN₂S[10]
Molecular Weight 178.68 g/mol [10]
Appearance Off-white to white solidN/A
Solubility Soluble in water, methanolN/A

The key to its utility lies in the nucleophilicity of the exocyclic 2-amino group.[5][11] As the starting material is a hydrochloride salt, the amino group is protonated. Therefore, the initial step in most reaction schemes is a neutralization (deprotonation) with a suitable base to liberate the free amine, which can then participate in nucleophilic substitution or coupling reactions.

Synthetic Protocol: A Representative Two-Step Coupling Strategy

The following protocol details a representative synthesis of a Dasatinib-like kinase inhibitor. This method is based on well-established synthetic routes involving sequential nucleophilic aromatic substitution (SNAr) reactions.[12][13]

Objective: To synthesize a multi-substituted kinase inhibitor scaffold by coupling the thiazole core with a pyrimidine linker and a solubilizing side chain.

Caption: General workflow for the synthesis of a kinase inhibitor.

Part A: Neutralization and First Coupling

Rationale: The hydrochloride salt is first neutralized to the free base using a non-nucleophilic base. The liberated 2-amino group then acts as a nucleophile, displacing a chlorine atom from an activated heterocyclic system like 4,6-dichloro-2-methylpyrimidine. Sodium tert-butoxide is an effective base for this transformation.[13]

Materials:

  • 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (1.0 eq)

  • 4,6-dichloro-2-methylpyrimidine (1.2 eq)

  • Sodium tert-butoxide (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • To a dry, nitrogen-purged round-bottom flask, add 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride and 4,6-dichloro-2-methylpyrimidine.

  • Add anhydrous THF to create a stirrable slurry (approx. 0.2 M concentration).

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add sodium tert-butoxide portion-wise, ensuring the internal temperature does not exceed 15°C. The addition is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Causality Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting thiazole is consumed. This is critical to prevent over-reaction or degradation.

  • Upon completion, carefully quench the reaction by slowly adding water at 0-5°C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate product: N-(6-chloro-2-methylpyrimidin-4-yl)-4-(propan-2-yl)-1,3-thiazol-2-amine.

Part B: Second Coupling

Rationale: The remaining chlorine on the pyrimidine ring is displaced by a second amine. 1-(2-hydroxyethyl)piperazine is often used to impart desirable pharmacokinetic properties, such as improved solubility.[12]

Materials:

  • Crude intermediate from Part A (1.0 eq)

  • 1-(2-hydroxyethyl)piperazine (1.5 eq)

  • Sodium carbonate (Na₂CO₃) (1.2 eq)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • In a reaction flask, dissolve the crude intermediate in DMSO.

  • Add 1-(2-hydroxyethyl)piperazine and sodium carbonate.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours.

  • Self-Validation: Monitor the disappearance of the starting intermediate by TLC or LC-MS. The higher temperature is necessary to drive this second, typically slower, substitution.

  • After completion, cool the reaction to room temperature and add water to precipitate the crude product.

  • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove residual DMSO and salts, and dry under vacuum.

Purification and Analytical Characterization

Rationale: The crude product contains unreacted starting materials, by-products, and reagents. Purification is essential to isolate the active pharmaceutical ingredient (API), and rigorous analysis is required to confirm its identity and purity.

Caption: Workflow for purification and analytical validation.

  • Purification Protocol (Column Chromatography):

    • Adsorb the crude product onto a small amount of silica gel.

    • Load onto a silica gel column packed in an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

    • Elute the column, collecting fractions.

    • Analyze fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified compound.

  • Analytical Characterization:

    • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the chemical structure. The resulting spectra should be consistent with the expected protons and carbons of the final molecule.

    • Mass Spectrometry (MS): Determine the molecular weight of the compound. The observed mass should match the calculated exact mass of the target molecule.[14]

    • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound. For drug discovery applications, a purity of >95% is typically required.[14]

Biological Evaluation: From Enzyme to Cell

Rationale: Once a pure compound is synthesized, its biological activity must be quantified. This begins with in vitro assays to measure direct inhibition of the target kinase and progresses to cell-based assays to evaluate its effect in a biological context.[15]

Caption: Hierarchical workflow for biological evaluation.

Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) value.

Materials:

  • Recombinant human kinase of interest

  • Specific peptide substrate for the kinase

  • ATP (at a concentration near the Km for the kinase)

  • Synthesized inhibitor (test compound)

  • Positive control inhibitor

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar detection system)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96- or 384-well plate, add the kinase, peptide substrate, and assay buffer.[16]

  • Add the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

  • Critical Step: Initiate the kinase reaction by adding ATP. The ATP concentration is a critical variable; running the assay at the Km of ATP for the specific kinase ensures that the resulting IC₅₀ values are comparable and meaningful.[17]

  • Incubate the plate at the optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. The luminescent signal is inversely proportional to kinase activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol: Cell-Based Viability Assay (General)

Rationale: This assay determines if inhibiting the target kinase translates into a functional anti-proliferative effect in cancer cells.

Materials:

  • Cancer cell line known to be dependent on the target kinase

  • Complete cell culture medium

  • Synthesized inhibitor

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the synthesized inhibitor for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature.

  • Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).[15]

  • Measure luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the EC₅₀ value.

Conclusion

4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride serves as an excellent and versatile starting point for the synthesis of novel kinase inhibitors. The protocols and workflows outlined in this guide provide a robust framework for the chemical synthesis, purification, characterization, and biological evaluation of these compounds. By understanding the causality behind each experimental choice—from the initial deprotonation to the control of ATP concentration in kinase assays—researchers can efficiently navigate the path from a simple chemical building block to a potent and well-characterized potential therapeutic agent.

References

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • AB Science. (2009). Method for synthesizing 2-aminothiazole compounds as kinase inhibitors.
  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Hagar, M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]

  • Wehrman, T. S., et al. (2014). A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. Cancer Research. [Link]

  • Olive, D. M. (2018). Cell-based immunocytochemical assay for monitoring kinase signaling pathways and drug efficacy. ResearchGate. [Link]

  • Lombardo, L. J., et al. (2004). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. ResearchGate. [Link])

  • Lombardo, L. J., et al. (2004). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Cozza, G., et al. (2017). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. PMC. [Link]

  • Bressan, A., et al. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. PMC. [Link]

  • Suresh, G., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC. [Link]

  • Brann, M. (2005). Funcational assay platform to identify novel inhibitors of receptor tyrosine kinases. Journal of Clinical Oncology. [Link]

  • Chen, Y., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

  • Kamal, A., et al. (2020). Identification of Novel Rho-Kinase-II Inhibitors with Vasodilatory Activity. PMC. [Link]

  • Olon-Industria Chimica. (2015). Process and intermediates for the preparation of dasatinib. EPO. [Link]

  • Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. PubMed. [Link]

  • Liu, Y., et al. (2023). Synthesis route 2 of dasatinib. ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Kumar, A., et al. (2014). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PMC. [Link]

  • MDPI. (n.d.). Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. MDPI. [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: a 2022 update. Semantic Scholar. [Link]

  • Feng, F., et al. (2023). Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. Journal of Cancer Science and Clinical Therapeutics. [Link]

  • Leung, K. K., et al. (2023). A recent update on small-molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry-based proteomic analysis. PubMed. [Link]

  • PubChem. (n.d.). N-propan-2-yl-2-(4-propan-2-yl-1,3-thiazol-2-yl)pentan-2-amine. PubChem. [Link]

  • NextSDS. (n.d.). 1-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride. NextSDS. [Link]

  • PubChemLite. (n.d.). 4-propyl-1,3-thiazol-2-amine hydrochloride. PubChemLite. [Link]

  • Wang, S., et al. (n.d.). Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. University of South Carolina. [Link]

  • Hagar, M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]

  • Scott, J. S., et al. (2018). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. PubMed. [Link]

  • PubChem. (n.d.). N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine. PubChem. [Link]

  • FooDB. (2010). Showing Compound Thiamine hydrochloride (FDB008416). FooDB. [Link]

  • Sharma, S., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. Royal Society of Chemistry. [Link]

Sources

Application Note & Protocol: 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the 2-aminothiazole moiety is universally recognized as a "privileged structure" due to its exceptional ability to modulate diverse biological targets, ranging from protein kinases to G-protein coupled receptors (GPCRs)[1]. 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (CAS: 79932-20-0 for free base) represents a highly optimized building block within this class.

The strategic placement of the 4-isopropyl group is not arbitrary; it serves as a critical hydrophobic anchor. In kinase inhibitors, the 2-amino group and the thiazole nitrogen act as a bidentate hydrogen-bonding motif that perfectly mimics the adenine ring of ATP, binding tightly to the kinase hinge region. Simultaneously, the bulky 4-isopropyl group projects into the adjacent hydrophobic selectivity pocket, providing critical steric clashes against kinases with large gatekeeper residues, thereby driving target selectivity[1]. Beyond kinases, this specific scaffold has been successfully deployed as a core pharmacophore in the development of CCR3 antagonists for the treatment of inflammatory diseases and asthma[2].

Pharmacophore Mapping & Mechanism of Action

To understand the utility of this compound, one must analyze its binding mechanics. The diagram below illustrates the dual-role nature of the 4-isopropyl-2-aminothiazole scaffold in interacting with diverse protein targets.

Pharmacophore A 2-Aminothiazole Core Hinge-Binding Motif D Target Kinase (e.g., ASK1) ATP-Binding Pocket A->D H-Bond Donor/Acceptor E GPCR (e.g., CCR3) Transmembrane Bundle A->E Polar Interactions B 4-Isopropyl Moiety Hydrophobic Anchor B->D Selectivity Pocket Fit B->E Lipophilic Anchoring C Hydrochloride Salt Physicochemical Modifier C->A Enhances Aqueous Solubility

Figure 1: Pharmacophore mapping of 4-isopropyl-2-aminothiazole in kinase and GPCR binding.

Quantitative Data Summaries

Table 1: Physicochemical Profile of the Hydrochloride Salt

The use of the hydrochloride salt over the free base is a deliberate choice. The free base is often an oil or low-melting solid prone to oxidative degradation[3]. The HCl salt ensures bench stability and the aqueous solubility required for high-throughput in vitro screening.

PropertyValue / Description
Chemical Name 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride
Free Base CAS 79932-20-0
Molecular Formula C6H11ClN2S
Molecular Weight 178.68 g/mol (Salt); 142.22 g/mol (Free Base)
H-Bond Donors / Acceptors 1 / 2
Physical State White to off-white crystalline powder
Table 2: Structure-Activity Relationship (SAR) Impact of C4-Substitution

The isopropyl group provides a specific steric bulk (measured by its A-value) that restricts rotational freedom, forcing the molecule into a bioactive conformation.

Substitution at C4Steric Bulk (A-value)Lipophilicity (π)Target Selectivity Impact
-H (Unsubstituted) 0.000.00Low (Binds promiscuously to multiple targets)
-CH3 (Methyl) 1.70+0.50Moderate (Fits small hydrophobic pockets)
-CH(CH3)2 (Isopropyl) 2.15+1.53High (Anchors deeply; clashes with large gatekeepers)
-C6H5 (Phenyl) 3.00+1.96Very High (Requires large, open selectivity pockets)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each workflow incorporates built-in Quality Control (QC) checkpoints, ensuring causality and preventing the propagation of errors in multi-step syntheses.

Protocol A: De Novo Synthesis via Hantzsch Cyclization

The classical Hantzsch thiazole synthesis remains the most robust method for constructing this scaffold[3]. Recent advancements have adapted this protocol to utilize eco-friendly aqueous or ethanolic solvents, highlighting the thermodynamic favorability of the cyclization[4].

Causality & Rationale: Thiourea acts as both the nucleophilic sulfur and nitrogen source. The reaction is thermodynamically driven forward by the elimination of water and the formation of the stable, aromatic 1,3-thiazole ring.

Step-by-Step Methodology:

  • Reaction Setup: Suspend thiourea (1.05 eq) in absolute ethanol (or eco-friendly aqueous media). Bring the solution to a gentle reflux.

  • Electrophile Addition: Add 1-bromo-3-methyl-2-butanone (1.0 eq) dropwise over 15 minutes. The reaction is highly exothermic; the addition rate must be controlled to prevent solvent bumping.

  • Cyclization: Maintain reflux for 1–2 hours.

  • QC Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active bromoketone validates complete cyclization.

  • Isolation: Concentrate the solvent in vacuo. The resulting crude product is the hydrobromide salt[3].

  • Free-Basing & Salt Exchange: Dissolve the crude salt in water, basify with excess NH₄OH (pH > 9), and extract with diethyl ether. Dry the organic layer over anhydrous Na₂SO₄.

  • HCl Salt Formation: Bubble anhydrous HCl gas through the ether solution (or add 2M HCl in ether) at 0°C. Filter the resulting white precipitate.

  • QC Checkpoint 2 (NMR Validation): Run a ¹H-NMR in DMSO-d6. The protocol is validated if you observe the characteristic thiazole C5-proton singlet at ~6.2–6.5 ppm and the distinct isopropyl septet/doublet splitting pattern.

SynthWorkflow Step1 Step 1: Hantzsch Cyclization 1-Bromo-3-methyl-2-butanone + Thiourea QC1 QC Check 1: TLC Monitoring (Disappearance of starting material) Step1->QC1 1-2 hours reflux Step2 Step 2: Isolation & Free-Basing Precipitation and NH4OH treatment QC1->Step2 If complete Step3 Step 3: Hydrochloride Salt Formation Anhydrous HCl in Diethyl Ether Step2->Step3 Organic extraction QC2 QC Check 2: Structural Validation 1H-NMR (Thiazole C5-H at ~6.2 ppm) Step3->QC2 Crystallization Final Final Product 4-(Propan-2-yl)-1,3-thiazol-2-amine HCl QC2->Final >98% Purity confirmed

Figure 2: Self-validating synthetic workflow for 4-(Propan-2-yl)-1,3-thiazol-2-amine HCl.

Protocol B: Amide Coupling for Lead Generation

When building kinase inhibitors or CCR3 antagonists, the 2-amino group is frequently acylated to form an amide linkage[2].

Causality & Rationale: The exocyclic amine of a 2-aminothiazole is significantly less nucleophilic than a standard aliphatic amine. This is due to the delocalization of its lone pair into the electron-deficient thiazole ring. Consequently, standard coupling agents (like EDC/HOBt) often fail or result in poor yields. Highly efficient uronium-based coupling reagents (e.g., HATU) combined with a strong, non-nucleophilic base (DIPEA) are strictly required to drive the formation of the active ester and facilitate successful acylation.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Nucleophilic Attack: Add 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (1.0 eq) to the mixture. The excess DIPEA will liberate the free base in situ.

  • Reaction: Stir at 50°C for 12 hours. Heating is often required to overcome the poor nucleophilicity of the aminothiazole.

  • QC Checkpoint (LC-MS): Sample 5 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS. The protocol is validated when the primary peak corresponds to the expected mass: [M+H]+=Macid​+142.22−18.02+1.01 .

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc, wash heavily with brine (to remove DMF), dry, and purify via flash chromatography.

References

  • US8653075B2 - Therapeutic methods employing substituted piperidines which are CCR3 antagonists Source: Google Patents URL
  • US4321372A - Antiulcer thiazol-2-ylcarbamoyl-carboxylic acids, esters and amides Source: Google Patents URL
  • Eco-friendly water as a solvent for the preparation of 2-amino thiazole derivatives Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

Sources

Application Note: Amidation Strategies for 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 2-aminothiazole scaffold is a privileged motif in medicinal chemistry, frequently appearing in kinase inhibitors, antimicrobial agents, and allosteric modulators[1]. Specifically, 4-(Propan-2-yl)-1,3-thiazol-2-amine (2-amino-4-isopropylthiazole) provides a valuable balance of lipophilicity and steric bulk. However, constructing amide bonds with this building block presents two distinct chemical challenges:

  • Electronic Deactivation : Unlike aliphatic amines, the lone pair of electrons on the exocyclic nitrogen of 2-aminothiazoles is highly delocalized into the electron-deficient heteroaromatic ring. This significantly reduces its nucleophilicity, making standard peptide coupling conditions (e.g., EDC/HOBt at room temperature) sluggish and low-yielding[2].

  • Salt Neutralization : The reagent is typically supplied as a hydrochloride salt to prevent oxidative degradation and improve shelf stability. Successful coupling requires precise stoichiometric control of a tertiary amine base to liberate the free base in situ without causing base-catalyzed epimerization of the carboxylic acid partner.

This application note provides field-proven, self-validating protocols for the amidation of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride, tailored for both discovery-scale synthesis and process-scale scale-up.

Coupling Reagent Selection & Quantitative Comparison

Selecting the appropriate coupling reagent is a function of scale, substrate steric hindrance, and safety requirements. Highly reactive uronium salts (HATU) are ideal for discovery chemistry where yield and speed are paramount. Conversely, propylphosphonic anhydride (T3P) is the reagent of choice for process scale-up due to its low toxicity, lack of explosive hazard, and purely water-soluble byproducts[2].

Table 1: Quantitative Comparison of Amidation Conditions for 2-Aminothiazoles

Coupling SystemTypical YieldTemp (°C)Reaction TimeByproduct RemovalEpimerization RiskScalability
HATU / DIPEA 85–95%20–254–12 hChromatographyLowPoor (Explosive risk)
T3P / DIPEA 75–85%60–8012–24 hAqueous WashVery LowExcellent
EDC / HOPO 60–75%20–5016–24 hAqueous WashModerateGood
Acid Chloride >90%0–201–4 hAqueous WashHigh (if chiral)Excellent

Logical Workflow of Heteroaromatic Amidation

The following diagram illustrates the mechanistic logic and experimental workflow required to successfully couple 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride.

ReactionMechanism A 4-(Propan-2-yl)-1,3-thiazol-2-amine HCl B DIPEA (3.0 eq) Neutralization A->B C Free 2-Aminothiazole (Poor Nucleophile) B->C - DIPEA·HCl F Nucleophilic Addition-Elimination C->F D Carboxylic Acid + Activator (HATU or T3P) E Activated Ester (Highly Electrophilic) D->E Pre-activation E->F G Thiazole Amide Product F->G Amide Bond Formation

Mechanistic workflow for the amidation of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride.

Experimental Protocols

Protocol A: HATU-Mediated Amidation (Discovery Scale)

Optimized for milligram-to-gram scale synthesis of novel analogs where maximum conversion is required.

Causality & Rationale: HATU generates a highly reactive HOAt ester. Because 2-aminothiazoles can react directly with uronium salts to form dead-end N-acyl carbamate byproducts[2], a strict pre-activation of the carboxylic acid is mandatory before introducing the amine.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq, 1.0 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Initial Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 1.5 mmol) dropwise. Stir the solution at room temperature for 15 minutes. Insight: This step ensures complete conversion of the acid to the electrophilic HOAt ester.

  • Amine Introduction: Add 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (1.1 eq, 1.1 mmol) followed immediately by a second portion of DIPEA (1.5 eq, 1.5 mmol). Insight: The second portion of base neutralizes the HCl salt, liberating the free amine to attack the pre-formed ester.

  • Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor via LC-MS (ESI+). The reaction is self-validating when the [M+H]⁺ of the activated ester diminishes and the product mass emerges.

  • Workup: Dilute the mixture with EtOAc (25 mL). Wash sequentially with 5% aqueous LiCl (3 × 10 mL) to extract the DMF, saturated aqueous NaHCO₃ (10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: T3P-Mediated Amidation (Process Scale)

Optimized for multi-gram scale-up. Eliminates explosive hazards and simplifies isolation.

Causality & Rationale: T3P activated esters are slightly less reactive than HOAt esters. To overcome the poor nucleophilicity of the heteroaromatic amine, thermal energy (60 °C) is applied. T3P is highly selective and rarely causes epimerization, even at elevated temperatures[3].

Step-by-Step Methodology:

  • Suspension: Charge a reactor with the carboxylic acid (1.0 eq, 10.0 mmol) and 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (1.05 eq, 10.5 mmol) in EtOAc or 2-MeTHF (50 mL).

  • Base Addition: Add DIPEA (3.0 eq, 30.0 mmol) to the stirring suspension. The mixture will transition to a homogeneous solution as the HCl salt is neutralized.

  • Activation: Add T3P (50% solution in EtOAc, 1.5 eq, 15.0 mmol) dropwise over 10 minutes to manage any mild exotherm.

  • Thermal Coupling: Attach a reflux condenser and heat the reaction to 60 °C for 12–24 hours. Monitor completion via HPLC or TLC.

  • Aqueous Isolation: Cool to room temperature. Wash the organic phase with water (2 × 25 mL), saturated aqueous NaHCO₃ (25 mL), and brine (25 mL). Insight: The T3P byproduct is a highly water-soluble phosphate, ensuring the organic layer contains predominantly pure product. Dry over Na₂SO₄ and concentrate to afford the product, often requiring only trituration or crystallization rather than chromatography.

Troubleshooting & Self-Validation

  • Incomplete Conversion / Stalled Reaction: If LC-MS indicates stalled conversion in Protocol A, do not add more HATU. The amine may have been sequestered. Instead, add 0.5 eq of HOAt or HOBt to act as a nucleophilic catalyst, or gently warm the reaction to 40 °C.

  • Formation of N-Acyl Carbamates: If mass spectrometry reveals a byproduct with a mass corresponding to the addition of the coupling reagent frame (e.g., +tetramethyluronium), the pre-activation step was too short. Ensure the acid and HATU react for a full 15 minutes before adding the thiazole[2].

  • Poor Solubility: The hydrochloride salt of the thiazole can exhibit poor solubility in non-polar solvents. If utilizing Protocol B and the reaction remains a thick slurry, switch the solvent from EtOAc to a 4:1 mixture of EtOAc/DMF or pure 2-MeTHF to ensure homogeneous kinetics.

Sources

An In-Depth Technical Guide to 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocols

Executive Summary

In contemporary medicinal chemistry, the 2-aminothiazole core is universally recognized as a "privileged scaffold," forming the structural backbone of numerous FDA-approved therapeutics, including the kinase inhibitor Dasatinib and various anti-infective agents[1]. 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (also known as 4-isopropylthiazol-2-amine hydrochloride) represents a highly specialized building block within this class.

The strategic placement of the 4-isopropyl group provides critical steric bulk and lipophilicity, enabling the molecule to anchor deeply into hydrophobic pockets of target proteins, such as cyclin-dependent kinases (CDKs) and G-protein coupled receptors (GPCRs)[2]. As a Senior Application Scientist, I have designed this guide to elucidate the reactivity dynamics of this molecule and provide field-proven, self-validating protocols for its integration into complex synthetic pipelines.

Physicochemical Profile & Reactivity Dynamics

To effectively utilize 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride, one must understand the electronic interplay between the electron-donating 2-amino group and the electron-withdrawing nature of the thiazole nitrogen.

Quantitative Data Summary
PropertySpecificationStrategic Implication
Chemical Name 4-(Propan-2-yl)-1,3-thiazol-2-amine HClStandardized IUPAC nomenclature.
CAS Number 1351647-94-3 (HCl Salt)Critical for procurement and inventory tracking[3].
Molecular Formula C6H10N2S • HClHighlights the presence of the hydrochloride counterion.
Molecular Weight 178.68 g/mol Low molecular weight ensures high ligand efficiency (LE).
Physical State Crystalline SolidThe HCl salt prevents oxidative degradation common in free bases.
Key Reactive Sites 2-NH2 (Nucleophile), C5 (Nucleophile)Enables orthogonal functionalization (N-acylation vs. C-arylation).
Mechanistic Insights into Reactivity

The utility of this building block stems from its dual reactivity profile:

  • Exocyclic Amine Reactivity (N-Functionalization): The 2-amino group is a competent nucleophile, though its basicity is attenuated by the adjacent electron-withdrawing thiazole ring. It readily participates in amide couplings, urea formations, and Buchwald-Hartwig cross-coupling reactions[4]. When using the hydrochloride salt, an auxiliary base (e.g., DIPEA or Triethylamine) is mandatory to liberate the free amine in situ[5].

  • C5 Position Reactivity (Electrophilic Aromatic Substitution): The electron-donating effect of the 2-amino group strongly activates the C5 position of the thiazole ring toward electrophiles. This allows for highly regioselective halogenation (e.g., bromination or iodination), transforming the C-H bond into a versatile handle for subsequent Suzuki-Miyaura or Stille cross-coupling reactions[6].

Strategic Applications & Synthetic Workflows

The functionalization of 4-(Propan-2-yl)-1,3-thiazol-2-amine serves as the gateway to diverse therapeutic modalities.

G A 4-Isopropyl-2-aminothiazole (Building Block) B Amide Coupling (N-acylation) A->B C Electrophilic Bromination (C5 Position) A->C D Buchwald-Hartwig Cross-Coupling A->D E Kinase Inhibitors (e.g., Dasatinib analogs) B->E F CCR3 Antagonists (GPCR Ligands) B->F C->E G PROTACs & Degraders (Target Protein Binding) C->G D->E

Caption: Synthetic diversification of 4-(Propan-2-yl)-1,3-thiazol-2-amine into therapeutic modalities.

Kinase Inhibitors and GPCR Antagonists

Amide derivatives of 2-amino-4-isopropylthiazole have been extensively patented as CCR3 antagonists for the treatment of inflammatory diseases[4]. Furthermore, the scaffold is frequently utilized in the design of ATP-competitive kinase inhibitors, where the thiazole nitrogen acts as a crucial hydrogen bond acceptor for the kinase hinge region[2].

Targeted Protein Degraders (PROTACs)

Recent literature highlights the use of substituted thiazol-2-amines in the synthesis of heterobifunctional degraders. The thiazole core can be linked to a DNA damage-binding protein 1 (DDB1) binding moiety, facilitating the proximity-induced ubiquitination of target proteins[5].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is embedded into every step to ensure researchers understand why specific reagents and conditions are selected.

Protocol A: Regioselective C5-Bromination

Objective: Synthesis of 5-bromo-4-isopropylthiazol-2-amine, a critical intermediate for transition-metal-catalyzed cross-coupling[6].

Rationale: N-Bromosuccinimide (NBS) is chosen over molecular bromine ( Br2​ ) to prevent over-oxidation and poly-halogenation. Glacial acetic acid acts as both the solvent and an acid catalyst, enhancing the electrophilicity of the bromine atom while maintaining the solubility of the thiazole salt.

Step-by-Step Methodology:

  • Preparation: Suspend 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (1.0 equiv, 10 mmol) in glacial acetic acid (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Activation: Add anhydrous sodium acetate (1.1 equiv) to the suspension to buffer the system and liberate the free base in situ. Stir for 15 minutes at room temperature until a homogeneous solution is achieved.

  • Bromination: Wrap the flask in aluminum foil to exclude light (preventing radical side-reactions). Add N-Bromosuccinimide (1.05 equiv) portion-wise over 20 minutes to control the mild exotherm.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor progression via TLC (Hexanes:Ethyl Acetate 3:1). The product spot will appear less polar than the starting material and will be UV-active.

  • Quenching & Workup: Pour the reaction mixture into crushed ice-water (3x the reaction volume). Neutralize the acidic aqueous phase slowly with saturated aqueous NaHCO3​ until pH 7.5 is reached.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: The resulting crude solid can be recrystallized from ethanol/water to yield pure 5-bromo-4-isopropylthiazol-2-amine. Confirmation via 1H NMR will show the disappearance of the characteristic C5-proton singlet (~6.18 ppm)[7].

G Step1 Starting Material: 4-Isopropyl-2-aminothiazole Step2 NBS / Glacial Acetic Acid (Electrophilic Aromatic Substitution) Step1->Step2 Room Temp, 2h Step3 Intermediate: 5-Bromo-4-isopropylthiazol-2-amine Step2->Step3 Step4 Pd(dppf)Cl2, Aryl Boronic Acid, Base (Suzuki-Miyaura Coupling) Step3->Step4 Heat, 80°C Step5 Product: 5-Aryl-4-isopropylthiazol-2-amine Step4->Step5

Caption: Mechanistic workflow for C5-bromination and subsequent Suzuki-Miyaura cross-coupling.

Protocol B: High-Yield Amide Coupling via Acyl Chlorides

Objective: Synthesis of N-(4-isopropylthiazol-2-yl)amides, a common motif in CCR3 antagonists and kinase inhibitors[5],[4].

Rationale: Due to the attenuated nucleophilicity of the 2-aminothiazole nitrogen, standard peptide coupling reagents (like EDC/HOBt) often result in sluggish reactions and low yields. Utilizing a highly reactive acyl chloride in the presence of a non-nucleophilic base (DIPEA) forces the reaction to completion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask flushed with Argon, dissolve 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM, 25 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Causality note: 1 equivalent neutralizes the HCl salt, 1 equivalent acts as the acid scavenger for the coupling, and the excess ensures the reaction remains strictly basic to prevent protonation of the thiazole nitrogen.

  • Electrophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add the desired acyl chloride (1.2 equiv) dropwise over 10 minutes.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours. The reaction is typically self-indicating; the formation of DIPEA hydrochloride salts may cause slight turbidity.

  • Workup: Dilute the mixture with additional DCM (25 mL). Wash the organic layer sequentially with 1N HCl (to remove excess DIPEA and unreacted amine), saturated NaHCO3​ (to remove unreacted acid generated from hydrolyzed acyl chloride), and brine.

  • Isolation: Dry the organic phase over anhydrous MgSO4​ , filter, and evaporate the solvent. Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure amide[4].

References

  • Enanta Pharmaceuticals, Inc. "WO2021239117A1 - Modified proteins and protein degraders.
  • Chemchart. "2-AMINOTHIAZOLE (96-50-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents."[Link]

  • Google Patents. "US8653075B2 - Therapeutic methods employing substituted piperidines which are CCR3 antagonists."
  • Journal of Chemical and Pharmaceutical Research (JOCPR). "Eco-friendly water as a solvent for the preparation of 2-amino thiazole derivatives." 2016, 8(2):813-820.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. For researchers, medicinal chemists, and drug development professionals, synthesizing 2-aminothiazole derivatives can often present unexpected bottlenecks in yield and purity. This guide provides an in-depth, mechanistic approach to troubleshooting and optimizing the synthesis of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (also known as 4-isopropylthiazol-2-amine HCl).

Mechanistic Overview: The Hantzsch Thiazole Synthesis

The construction of the 4-(Propan-2-yl)-1,3-thiazol-2-amine core relies on the classic Hantzsch thiazole synthesis. The reaction between an α-haloketone and thiourea proceeds via a highly specific multi-step pathway. Understanding this pathway is critical for diagnosing yield losses:

  • S-Alkylation: The reaction initiates with a nucleophilic attack of the thiourea sulfur atom on the α-carbon of the haloketone via an SN2 mechanism, forming an isothiouronium intermediate.

  • Cyclization: This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon.

  • Dehydration: A final dehydration step drives aromatization, yielding the thiazole ring 1.

HantzschMechanism A 1-Bromo-3-methylbutan-2-one + Thiourea B S-Alkylation (Isothiouronium Intermediate) A->B SN2 Reaction C Intramolecular Cyclization (Nucleophilic Attack) B->C Ring Closure D Dehydration (Aromatization) C->D - H2O E 4-(Propan-2-yl)-1,3-thiazol-2-amine (Free Base) D->E Base Neutralization G 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride E->G Salt Precipitation F Anhydrous HCl in Ether/Dioxane F->G Protonation

Workflow of Hantzsch synthesis for 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride.

Troubleshooting FAQs

Q1: I am experiencing low overall yield despite complete consumption of the α-haloketone. What is causing this? A: Low yield in this specific synthesis is often attributed to the thermal degradation of thiourea or competitive elimination reactions. The isopropyl group on the haloketone introduces steric hindrance, which can slow down the initial S-alkylation step. If the reaction is heated too rapidly, the α-haloketone may undergo dehydrohalogenation to form an unwanted α,β-unsaturated ketone side product 1. Causality & Solution: Use a slight stoichiometric excess of thiourea (1.2 equivalents) to drive the SN2 reaction forward and compensate for any thermal degradation 2. Initiate the reaction at room temperature before gradually heating to reflux.

Q2: Should I use 1-chloro-3-methylbutan-2-one or 1-bromo-3-methylbutan-2-one as the starting material? A: While using 1-chloro-3-methylbutan-2-one theoretically allows for the direct formation of the hydrochloride salt in one pot, alkyl chlorides are significantly less reactive than bromides. This often leads to sluggish, incomplete reactions. It is highly recommended to use 1-bromo-3-methylbutan-2-one 3. The bromide acts as a superior leaving group, ensuring rapid and complete conversion. The resulting hydrobromide salt can then be easily neutralized and swapped to the hydrochloride salt during isolation.

Q3: My isolated product is a sticky, hygroscopic oil rather than a clean crystalline powder. How do I fix this? A: This is a classic symptom of isolating the crude salt directly from the reaction mixture. Direct evaporation traps unreacted thiourea, water, and colored polymeric byproducts in the matrix. Causality & Solution: Implement a two-stage isolation protocol. First, neutralize the crude reaction mixture with saturated aqueous sodium bicarbonate to isolate the free base via organic extraction 2. Once the pure free base is dried, dissolve it in an anhydrous solvent and introduce anhydrous HCl to precipitate the pure hydrochloride salt.

Quantitative Optimization Matrix

The following table summarizes the critical parameters required to maximize the yield and purity of the target molecule.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield Impact
Stoichiometry 1.0 eq Thiourea1.2 eq ThioureaCompensates for thiourea degradation and drives S-alkylation equilibrium.+10-15%
Solvent Aqueous EthanolAnhydrous EthanolMinimizes competitive haloketone hydrolysis; improves intermediate solubility.+15-20%
Leaving Group 1-chloro-3-methylbutan-2-one1-bromo-3-methylbutan-2-oneBromide is a superior leaving group, accelerating the rate-limiting SN2 step.+20-25%
Salt Formation Direct evaporationFree-base isolation followed by anhydrous HClRemoves unreacted thiourea and non-basic byproducts prior to crystallization.>95% Final Purity

Validated Step-by-Step Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Phase 1: Synthesis and Isolation of the Free Base
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-bromo-3-methylbutan-2-one (1.0 equiv) in anhydrous ethanol (approx. 3-5 mL/mmol) 3.

  • Reagent Addition: Add thiourea (1.2 equiv) to the solution at room temperature. Stir for 10 minutes to ensure complete dissolution and initiate S-alkylation 2.

  • Cyclization: Heat the reaction mixture to reflux (70-80°C) for 2 to 4 hours 1.

    • Validation Checkpoint 1: Monitor via TLC (e.g., 50% EtOAc/Hexane). The reaction is complete only when the UV-active/stainable haloketone spot has completely disappeared.

  • Concentration: Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator [[3]]().

  • Neutralization & Extraction: Suspend the crude residue in water. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromide salt and form the free base 2.

    • Validation Checkpoint 2: Verify the aqueous layer with pH paper; it must read pH 8-9 to ensure complete free-base conversion.

  • Isolation: Extract the aqueous layer three times with ethyl acetate (EtOAc) 3. Combine the organic layers, dry thoroughly over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude 4-(Propan-2-yl)-1,3-thiazol-2-amine free base.

Phase 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the isolated free base in a minimal volume of anhydrous diethyl ether or anhydrous ethyl acetate.

  • Precipitation: Place the flask in an ice bath (0°C). Dropwise, add a stoichiometric amount of anhydrous HCl (e.g., 1M HCl in diethyl ether or dioxane) under vigorous stirring.

    • Validation Checkpoint 3: A crisp, white precipitate should immediately form. If the product oils out, water contamination is present; you must re-dry the free base solution.

  • Final Isolation: Filter the precipitate through a Büchner funnel, wash with cold anhydrous ether, and dry under high vacuum to obtain pure 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride.

References

  • WO2021239117A1 - Modified proteins and protein degraders Source: Google Patents URL:3

Sources

Preventing oxidation of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (also known as 2-amino-4-isopropylthiazole HCl).

As a Senior Application Scientist, I frequently encounter researchers whose biological assays or synthetic steps fail due to the silent degradation of their aminothiazole building blocks. This compound features an electron-rich thiazole ring and an exocyclic amino group, making it highly susceptible to oxidative degradation.

This guide is designed to move beyond basic storage instructions. Here, we will dissect the chemical causality behind oxidation, provide targeted troubleshooting for common handling failures, and establish self-validating protocols to ensure the integrity of your compound from the reagent bottle to the assay plate.

Mechanistic Insights: The Causality of Aminothiazole Oxidation

To prevent degradation, you must first understand how it happens. The 2-aminothiazole scaffold is a known structural alert in medicinal chemistry because it readily undergoes biotransformation and chemical oxidation [1].

When exposed to ambient oxygen, light, trace transition metals (like Cu²⁺ or Fe³⁺), or reactive solvents, the compound degrades via three primary pathways:

  • Epoxidation & S/N-Oxidation: Reactive oxygen species (ROS) attack the sulfur atom or the double bonds of the thiazole ring, forming unstable epoxides, S-oxides, and N-oxides[1].

  • Oxidative Dimerization/Polymerization: Transition metals catalyze the formation of thiocyanate or amino radicals. These radicals attack the electron-rich sites of adjacent aminothiazole molecules, leading to the formation of dark-colored poly(2-aminothiazole) polymers[2].

  • Solvent-Mediated Decomposition: In dimethyl sulfoxide (DMSO), 2-aminothiazoles can undergo slow decomposition into oxygenated and dimerized products at room temperature, acting as Pan-Assay Interference Compounds (PAINS) that cause false positives in biological screens[3].

OxidationPathways A 4-(Propan-2-yl)-1,3-thiazol-2-amine HCl B Environmental Triggers (O2, Light, Trace Metals, DMSO) A->B Exposure C N-Oxidation & S-Oxidation (Reactive Degradants) B->C Chemical Oxidation D Ring Epoxidation (Electrophilic Species) B->D ROS / Peroxides E Oxidative Dimerization (Polymerization) B->E Transition Metals (Cu, Fe) F Loss of Biological Activity & Assay Interference (PAINS) C->F D->F E->F

Degradation pathways of 2-aminothiazoles leading to assay interference.

Troubleshooting & FAQs

Q1: My solid powder has turned from an off-white crystalline solid to a dark brown/black powder. Is it still usable? A: No, you must discard it. The darkening is a visual confirmation of oxidative polymerization[2]. Causality: When the hydrochloride salt is exposed to atmospheric moisture, it becomes slightly deliquescent. This localized moisture increases proton mobility and allows trace oxygen and ambient light to initiate radical formation at the exocyclic amino group. These radicals propagate, linking multiple thiazole rings together into a conjugated, dark-colored poly(2-aminothiazole) chain.

Q2: My biological assay results were highly potent on Day 1, but the same DMSO stock solution showed zero activity on Day 5. What happened? A: Your compound decomposed in the DMSO. Causality: DMSO is not a truly inert solvent; it is a mild oxidant. At room temperature, DMSO facilitates the oxygenation and dimerization of 2-aminothiazoles[3]. The resulting degradation products can either completely lose binding affinity for your target or act as promiscuous binders (PAINS), artificially inflating or destroying assay metrics. Always prepare fresh DMSO stocks or store aliquots strictly at -20°C.

Q3: How do I prevent moisture-induced degradation when opening a cold vial of the compound? A: You must prevent thermal shock condensation. Causality: If you open a vial immediately after removing it from a 4°C or -20°C freezer, the ambient humidity in the room will instantly condense on the cold powder. Water acts as a solvent micro-environment that accelerates hydrolysis and oxidation. Solution: Place the sealed vial in a desiccator and allow it to equilibrate to room temperature for at least 30-60 minutes before breaking the seal.

Self-Validating Experimental Protocols

To ensure scientific integrity, use the following self-validating workflows for handling 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride.

Protocol 1: Handling and Long-Term Storage of Solid Compound

Objective: Prevent radical-initiated polymerization and moisture-driven oxidation.

  • Equilibration: Remove the sealed amber vial from the -20°C freezer. Place it immediately into a vacuum desiccator containing active Drierite (calcium sulfate). Wait 60 minutes.

  • Inert Atmosphere Handling: Transfer the vial to a glove box purged with Argon (or high-purity Nitrogen). Causality: Argon is heavier than air and effectively displaces oxygen at the powder's surface, preventing ROS formation.

  • Aliquotting: Weigh the required amount using anti-static spatulas (avoid metal spatulas if possible, as trace iron/copper catalyzes thiocyanate radical formation[2]).

  • Sealing: Backfill the original vial with Argon. Seal the cap tightly and wrap it with Parafilm.

  • Validation Step: Before using the weighed aliquot in a sensitive synthesis, dissolve a 1 mg sample in LC-MS grade methanol. Run a quick LC-UV/MS trace. You should see a single sharp peak matching the mass of the intact molecule (m/z ~143 for the free base). If you observe peaks at +16 Da (oxidation) or +32 Da (epoxidation/dioxide), the batch is compromised.

Protocol 2: Preparation and Preservation of DMSO Stock Solutions

Objective: Prevent solvent-mediated decomposition for in vitro assays.

  • Solvent Selection: Use only anhydrous, sealed-ampoule DMSO (≥99.9% purity). Do not use bottled DMSO that has been repeatedly opened, as it absorbs water and oxygen.

  • Dissolution: Dissolve the compound to your desired stock concentration (e.g., 10 mM). Vortex gently. Do not use ultrasonic baths, as sonication generates localized heat and cavitation-induced hydroxyl radicals that accelerate degradation.

  • Aliquoting: Immediately divide the stock into single-use 10-50 µL aliquots in opaque microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer (or -20°C for short-term storage). Causality: Freezing halts the kinetic motion required for the DMSO-mediated dimerization of the aminothiazole[3].

  • Validation Step: When thawing an aliquot for an assay, discard any remaining volume after use. Never freeze-thaw this compound. If the DMSO solution appears yellow or brown upon thawing, discard it immediately.

Quantitative Data: Storage & Stability Matrix

Use the following table to benchmark your storage conditions against expected degradation markers.

Storage ConditionEnvironmentExpected Shelf LifePrimary Degradation MarkerVisual Indicator
Solid, -20°C Argon, Amber Vial, Desiccated> 2 YearsNone (Stable)Off-white powder
Solid, 25°C Ambient Air, Clear Vial< 3 MonthsPoly(2-aminothiazole)Dark brown/black powder
DMSO Stock, -80°C Anhydrous DMSO, Opaque Tube6 MonthsNone (Stable)Clear, colorless solution
DMSO Stock, 25°C Ambient Air2 - 4 DaysDimerization / OxygenationYellowing of solution
Aqueous Buffer, 37°C pH 7.4, Trace Metals present< 12 HoursN-Oxides / EpoxidesLoss of target activity

References

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Source: Forschungszentrum Jülich (JuSER) URL:[Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity Source: Deutsche Nationalbibliothek (D-NB) URL:[Link]

  • Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Troubleshooting low solubility of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (also known as 4-isopropylthiazol-2-amine HCl).

As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize amine hydrochloride salts in aqueous biological buffers. The assumption is often: "It is a hydrochloride salt, therefore it should be universally water-soluble." However, the solubility of this specific compound is governed by a delicate interplay of buffer pH, the pKa of the aminothiazole ring, and the common-ion effect.

This guide is designed to diagnose your specific precipitation issues and provide field-proven, self-validating protocols to keep your compound in solution.

Diagnostic Troubleshooting Workflow

Before altering your experimental design, use the following decision tree to identify the mechanistic cause of your solubility failure.

G Start Compound Precipitates in Aqueous Buffer CheckPH Measure Buffer pH Start->CheckPH HighPH pH > 5.5 (Free Base Forms) CheckPH->HighPH LowPH pH < 5.0 (Salt Form Retained) CheckPH->LowPH Action1 Lower pH or Add DMSO / HP-β-CD HighPH->Action1 CheckCl Check Chloride [Cl-] LowPH->CheckCl HighCl High [Cl-] > 0.1M (Common-Ion Effect) CheckCl->HighCl Action2 Switch Buffer Salts or Dilute Buffer HighCl->Action2

Workflow for diagnosing 4-isopropylthiazol-2-amine HCl solubility issues.

Frequently Asked Questions (Mechanistic Q&A)

Q1: Why does my compound dissolve perfectly in pure water, but precipitate instantly when I add it to PBS (pH 7.4)? Causality: This is a classic acid-base equilibrium issue. The core scaffold, 2-aminothiazole, is a weak base with a pKa of approximately 5.36[1]. The addition of the lipophilic isopropyl group at the 4-position slightly alters this, but the principle remains: at a physiological pH of 7.4, the buffer is nearly two pH units above the compound's pKa. Consequently, the highly soluble protonated amine (salt form) is deprotonated into its neutral, uncharged "free base" form[2]. The free base is highly hydrophobic and rapidly precipitates out of the aqueous phase.

Equilibrium Salt Protonated Amine (R-NH3+) Highly Water Soluble Base Free Base (R-NH2) Poorly Soluble (Precipitates) Salt->Base pH > 5.5 (Buffer) Base->Salt pH < 5.0 (Acid)

pH-dependent ionization equilibrium of 2-aminothiazole derivatives.

Q2: I read that lowering the pH helps. I tried dissolving the powder directly in 0.1 M HCl, but it formed a cloudy suspension that won't clear. What went wrong? Causality: You have encountered the Common-Ion Effect . While an acidic pH ensures the compound remains in its protonated state, using a high concentration of chloride ions (from 0.1 M HCl or high-salt buffers) shifts the solubility product equilibrium ( Ksp​ ) backward[3]. The excess Cl− forces the dissolved 4-(Propan-2-yl)-1,3-thiazol-2-amine H+ and Cl− ions to recombine into the solid hydrochloride salt lattice[4]. To fix this, use a non-chloride acidic buffer (like 0.1 M Acetate buffer) or use highly dilute HCl (0.01 M).

Q3: My downstream cell-based assay strictly requires a neutral pH (7.2 - 7.4). How can I keep the compound dissolved without killing my cells with acid? Causality: If you cannot alter the pH, you must alter the solvent environment to accommodate the hydrophobic free base. You have two primary options:

  • Co-solvents: Dissolve the compound first in 100% DMSO to create a concentrated stock (e.g., 50 mM). Dilute this stock into your assay buffer immediately before use, ensuring the final DMSO concentration remains below the toxicity threshold for your cells (typically < 0.5% - 1.0%).

  • Complexation: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin will encapsulate the isopropyl-thiazole moiety of the free base, while the hydrophilic exterior keeps the complex suspended in the aqueous buffer.

Quantitative Data Summary

The following table summarizes the expected solubility states of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride under various formulation conditions.

Solvent / Buffer ConditionDominant Molecular StateExpected SolubilityPrimary Limiting Factor
Pure Deionized Water Protonated SaltHigh (> 50 mg/mL)None (Ideal condition)
Acetate Buffer (pH 4.5) Protonated SaltHigh None
0.1 M HCl (pH 1.0) Protonated SaltLow / Moderate Common-Ion Effect ( Cl− )
PBS (pH 7.4) Neutral Free BaseVery Low (< 1 mg/mL)pH > pKa (Deprotonation)
PBS (pH 7.4) + 1% DMSO Neutral Free BaseModerate Co-solvent capacity
PBS (pH 7.4) + 10% HP-β-CD Encapsulated Free BaseHigh Cyclodextrin ratio

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must validate itself at key steps. If a step fails, you should know exactly why before proceeding to your actual assay.

Protocol A: Acidic Solubilization (For assays tolerant of pH < 5.0)

Use this when your analytical method (e.g., HPLC, non-biological binding assay) can tolerate acidic conditions.

  • Weighing: Weigh the required mass of 4-(Propan-2-yl)-1,3-thiazol-2-amine HCl into a glass vial.

  • Initial Wetting: Add 10% of your final target volume using Deionized (DI) water. Vortex for 30 seconds.

    • Validation Check: The solution should become completely clear. If it is cloudy here, your DI water may be contaminated with a base, or your compound has degraded.

  • Buffer Addition: Slowly add your acidic buffer (e.g., 50 mM Sodium Acetate, pH 4.5) dropwise while stirring, up to the final volume.

  • pH Verification: Measure the final pH of the solution using a calibrated micro-pH probe.

    • Validation Check: Ensure the final pH is ≤5.0 . If the pH has drifted upward, the buffering capacity was insufficient to handle the compound's basicity; you must remake the buffer with a higher molarity.

Protocol B: Co-Solvent Stock Strategy (For cell-based / physiological assays)

Use this when you must maintain pH 7.4.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 1000X concentrated stock (e.g., 10 mM if your final assay concentration is 10 µM).

    • Validation Check: The DMSO stock must be optically clear. If particulates remain, sonicate for 5 minutes at room temperature.

  • Pre-warming: Warm both the DMSO stock and your target aqueous buffer (e.g., DMEM or PBS) to 37°C. (Temperature matching prevents cold-shock precipitation).

  • Rapid Dilution: While vigorously vortexing the aqueous buffer, inject the required volume of the DMSO stock directly into the center of the vortex (avoiding the plastic walls).

  • Stability Check (Crucial): Let the final solution sit at room temperature for 30 minutes. Analyze under a microscope or use a spectrophotometer (OD 600 nm).

    • Validation Check: If the OD 600 nm is > 0.05 compared to a blank, micro-precipitates have formed. You have exceeded the kinetic solubility limit of the free base in 0.1% DMSO. You must either decrease your target compound concentration or increase the DMSO percentage (if cell toxicity allows).

References

  • 2-Aminothiazole - Physico-chemical Properties. ChemBK. Available at:[Link]

  • Preformulation: Variables affecting aqueous solubility profiles for ionizable compounds. Al-Mustansiriyah University. Available at:[Link]

  • Investigation of Poor Solubility of a Salt-Cocrystal Hydrate: A Case Study of the Common-Ion Effect. Molecular Pharmaceutics - ACS Publications. Available at:[Link]

Sources

Technical Support Center: Optimizing Amidation of 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that coupling heteroaromatic amines presents unique kinetic and thermodynamic challenges. 4-(Propan-2-yl)-1,3-thiazol-2-amine (also known as 4-isopropylthiazol-2-amine) is a highly valuable pharmacophore, but its amidation requires precise temperature control.

This guide synthesizes field-proven methodologies to help you troubleshoot, optimize, and scale your amidation workflows.

Mechanistic Principles & The Temperature Conundrum

The amidation of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride is governed by two competing chemical realities:

  • Reduced Nucleophilicity: The lone pair of electrons on the exocyclic C2-amine is heavily delocalized into the electron-withdrawing thiazole ring[1]. This makes the amine a significantly weaker nucleophile compared to standard aliphatic amines.

  • Active Ester Stability: Because the nucleophilic attack is slow, the activated carboxylic acid (e.g., the HOBt or HOAt active ester) must remain stable in solution for extended periods (often up to 16 hours)[2].

The Causality of Temperature Choices: If the reaction temperature is too low (< 10 °C), the kinetic energy is insufficient for the weak nucleophile to attack the active ester, leading to stalled reactions. Conversely, if the temperature is too high (> 40 °C in standard solvents), the active ester degrades via hydrolysis or rearrangement before the amine can fully react. Furthermore, elevated temperatures increase the risk of epimerization if your carboxylic acid contains a chiral center.

Optimal protocols specifically maintain the coupling phase at 15 °C to 25 °C to perfectly balance nucleophilic kinetics with active ester longevity[2],[3].

Reaction Workflow & Temperature Logic

AmidationWorkflow Acid Carboxylic Acid + EDCI/HOBt in Anhydrous DCM Temp1 0 °C to 5 °C (Activation Phase) Acid->Temp1 ActiveEster Active Ester Intermediate (Stable at Low Temp) Temp1->ActiveEster 15-30 min Temp2 15 °C to 25 °C (Standard Coupling) ActiveEster->Temp2 Amine 4-isopropylthiazol-2-amine HCl + 3.0 eq DIPEA Amine->Temp2 Neutralization Temp3 40 °C to 50 °C (For Hindered Acids) Temp2->Temp3 If Stalled Success Target Amide (Optimal Yield, 16h) Temp2->Success Standard Route FastSuccess Target Amide (Faster Rate, 4-8h) Temp3->FastSuccess Controlled Heating Degradation Active Ester Degradation & Epimerization (>60°C) Temp3->Degradation Excessive Heating

Temperature-dependent workflow for 4-isopropylthiazol-2-amine amidation.

Temperature Optimization Data

The following table summarizes the quantitative impact of temperature on reaction outcomes, assuming a standard EDCI/HOBt or HATU coupling system.

Phase / ConditionTemp RangeSolventCoupling SystemTimeExpected YieldMechanistic Causality
Acid Activation 0 °C to 5 °CDCMEDCI / HOBt15–30 minN/ASuppresses premature hydrolysis of the highly reactive O-acylisourea intermediate.
Standard Coupling 15 °C to 25 °CDCMEDCI / HOBt16 h75–85%Balances active ester stability with the slow nucleophilic attack of the thiazol-2-amine[2].
Elevated Coupling 40 °C to 50 °CDMFHATU / DIPEA4–8 h70–80%Overcomes steric hindrance of complex acids; requires switching from DCM to DMF to accommodate heating.
Excessive Heating > 60 °CDMFHATU / DIPEA< 4 h< 50%Thermal degradation of the active ester; increased risk of chiral epimerization and guanidinylation side-reactions.

Self-Validating Experimental Protocol

To ensure reproducibility and high yields, follow this step-by-step methodology. This protocol is designed as a self-validating system, meaning each step includes an observable or analytical checkpoint to confirm success before proceeding.

Reagents Required:

  • Carboxylic Acid (1.0 eq)

  • 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (1.0 eq)

  • EDCI (1.5 eq) and HOBt (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step 1: Low-Temperature Acid Activation

  • Dissolve the carboxylic acid (1.0 eq), EDCI (1.5 eq), and HOBt (1.5 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the reaction vessel to 0 °C to 5 °C using an ice bath. Stir for 15 to 30 minutes.

  • Validation Checkpoint: TLC or LC-MS should indicate the complete consumption of the starting acid and the formation of the HOBt active ester.

Step 2: Amine Liberation (Free-Basing)

  • In a separate vial, suspend 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (1.0 eq) in a minimal amount of DCM.

  • Add DIPEA (3.0 eq) dropwise.

  • Validation Checkpoint: The cloudy suspension of the hydrochloride salt will transition into a clear solution as the free heteroaromatic amine is liberated. (Note: 1.0 eq of DIPEA neutralizes the HCl; the remaining 2.0 eq act as a proton scavenger during coupling)[3].

Step 3: Temperature-Controlled Coupling

  • Transfer the liberated amine solution dropwise into the activated acid mixture at 0 °C.

  • Remove the ice bath and allow the reaction to naturally warm to 15 °C (or up to standard room temperature, 25 °C).

  • Stir at this temperature for 16 hours [2].

  • Validation Checkpoint: LC-MS monitoring at 8 hours should show >50% conversion. By 16 hours, the active ester mass should be fully replaced by the target amide mass.

Step 4: Quench and Workup

  • Dilute the mixture with additional DCM.

  • Wash sequentially with 10% aqueous citric acid (to remove excess DIPEA and unreacted amine), followed by saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt byproducts), and finally brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Troubleshooting Guides & FAQs

Q: My reaction stalls at 50% conversion when run at room temperature. Should I heat it? A: Do not immediately apply heat. Because 2-aminothiazoles are deactivated, the active ester often degrades before the amine can fully react. If the reaction stalls, it is usually because the active ester is gone, not because the temperature is too low. Solution: Re-dose the reaction with 0.5 eq of EDCI and HOBt at 15 °C. If the carboxylic acid is highly sterically hindered, switch the solvent to DMF, use HATU, and gently heat to 40 °C—but do not exceed 50 °C.

Q: Why do I see a high amount of impurities when I attempt this amidation at 60 °C? A: At temperatures exceeding 50 °C, the coupling reagents themselves become liabilities. If using HATU or other uronium-based reagents, the liberated 4-isopropylthiazol-2-amine can attack the coupling reagent directly, leading to irreversible guanidinylation of the amine. Additionally, elevated temperatures promote the rapid epimerization of α-chiral carboxylic acids via oxazolone intermediate formation.

Q: How does the hydrochloride salt of the amine specifically affect the temperature profile? A: The neutralization of the hydrochloride salt by DIPEA is an exothermic process. If you add the salt and base directly into the reaction mixture at room temperature, the localized heat spike can cause immediate thermal degradation of the sensitive active ester. This is why our protocol mandates neutralizing the amine in a separate vial, or ensuring the main reaction vessel is strictly held at 0 °C to 5 °C during the addition phase.

Q: Can I use acyl chlorides instead of EDCI/HOBt to bypass the slow kinetics? A: Yes, acyl chlorides are highly electrophilic and will react with 4-isopropylthiazol-2-amine rapidly even at 0 °C. However, acyl chlorides are often too harsh for complex, late-stage drug molecules with sensitive functional groups. If your acid is simple and stable, converting it to an acyl chloride (using oxalyl chloride/DMF catalyst) and coupling at 0 °C to 25 °C is an excellent, high-yielding alternative.

References

  • Compounds and uses thereof (US20210038611A1), Google Patents. 2

  • Compounds and uses thereof (WO2019152437A1), Google Patents. 3

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis, PMC. 1

Sources

Purification techniques for 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the isolation and purification of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (also known as 4-isopropylthiazol-2-amine hydrochloride).

This portal is designed for synthetic chemists and drug development professionals. It bypasses basic textbook theory to address the specific physicochemical challenges of handling 2-aminothiazole hydrochlorides, focusing on causality, self-validating workflows, and high-purity isolation.

Part 1: Mechanistic Knowledge Base & Causality

The synthesis of 4-(Propan-2-yl)-1,3-thiazol-2-amine typically involves a Hantzsch thiazole condensation between 1-bromo-3-methylbutan-2-one and thiourea[1]. While the reaction is highly efficient, researchers frequently encounter three major purification bottlenecks:

  • The Salt Mismatch: The condensation of a bromoketone with thiourea inherently generates the hydrobromide salt of the product[1]. To isolate the target hydrochloride salt, a deliberate salt-exchange workflow must be executed. Direct addition of HCl to the crude mixture will result in a mixed halide salt.

  • Thiourea Co-precipitation: Unreacted thiourea is highly polar. If direct crystallization from the crude reaction mixture is attempted, thiourea frequently co-precipitates with the aminothiazole salt[2].

  • Hygroscopicity & "Oiling Out": 2-Aminothiazole hydrochlorides are exceptionally hygroscopic. The presence of trace water during salt formation causes the product to precipitate as a sticky, intractable oil rather than a crystalline solid.

To circumvent these issues, the purification strategy must transition the molecule through its free-base form to purge polar impurities, followed by anhydrous salt formation[3].

Part 2: Self-Validating Purification Protocol

This step-by-step methodology is engineered as a self-validating system. In-process controls (IPCs) are embedded within the steps to ensure the thermodynamic and kinetic conditions are met before proceeding.

Phase 1: Free-Base Isolation & Impurity Purge

  • Quenching & Basification: Concentrate the crude Hantzsch reaction mixture under reduced pressure to remove the reaction solvent (e.g., ethanol). Resuspend the oily residue in deionized water. Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) under vigorous stirring.

    • Causality: Basification breaks the hydrobromide salt, liberating the lipophilic free base. NaHCO3​ is chosen over strong bases (like NaOH ) to prevent base-catalyzed degradation of the thiazole ring.

    • Self-Validation Check: Continue addition until effervescence ( CO2​ gas) completely ceases. Verify that the aqueous phase has stabilized at pH 8.0–9.0 using pH indicator paper.

  • Organic Extraction: Extract the aqueous mixture with three volumes of Ethyl Acetate (EtOAc).

    • Causality: EtOAc selectively partitions the 4-(Propan-2-yl)-1,3-thiazol-2-amine free base into the organic layer, leaving unreacted thiourea and inorganic bromide salts trapped in the aqueous layer[3].

    • Self-Validation Check: Perform Thin Layer Chromatography (TLC) on the organic layer (Eluent: 1:1 Hexane:EtOAc). The product should appear as a single UV-active spot (Rf ~0.4), with no baseline material remaining.

  • Aqueous Washing: Wash the combined EtOAc layers with deionized water (2x) followed by saturated brine (1x).

    • Causality: The water wash removes trace thiourea carryover. The brine wash pre-dries the organic layer by altering the osmotic gradient, pulling dissolved water out of the EtOAc.

Phase 2: Anhydrous Salt Formation 4. Rigorous Drying: Dry the EtOAc layer over anhydrous sodium sulfate ( Na2​SO4​ ) for at least 30 minutes. Filter the solution to remove the drying agent.

  • Causality: Absolute removal of water is mandatory. Even <1% water content will cause the hydrochloride salt to oil out during precipitation.

  • Hydrochloride Precipitation: Cool the dried EtOAc solution to 0–5 °C in an ice bath. Dropwise, add 1.05 equivalents of anhydrous HCl (typically delivered as a 2.0 M solution in diethyl ether).

    • Causality: The anhydrous environment forces the immediate precipitation of the hydrochloride salt. The slight excess of HCl ensures complete protonation without promoting acid-catalyzed side reactions.

    • Self-Validation Check: A white to off-white crystalline solid should immediately crash out of the solution. If the solution turns cloudy and forms a sticky gum on the flask walls, water is present (see Troubleshooting Matrix).

  • Filtration & Recrystallization: Collect the solid via vacuum filtration. If the solid is slightly colored (yellow/brown), recrystallize from a minimal amount of hot ethanol, using diethyl ether as an anti-solvent to induce crystallization upon cooling[2].

Part 3: Workflow Visualization

PurificationWorkflow A Crude Reaction Mixture (HBr salt + Impurities) B 1. Basification (NaHCO3) pH 8-9 A->B Neutralize C 2. Extraction (EtOAc) Isolate Free Base B->C Phase Separation D 3. Aqueous Wash Remove Thiourea C->D Water/Brine E 4. Drying & Concentration (Anhydrous Na2SO4) D->E Organic Layer F 5. Salt Formation (Anhydrous HCl in Ether) E->F Add Acid G 6. Recrystallization (EtOH/Ether) F->G Crude HCl Salt H Pure 4-(Propan-2-yl)- 1,3-thiazol-2-amine HCl G->H Final Product

Workflow for the isolation and purification of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride.

Part 4: Quantitative Quality Control & Troubleshooting Matrix

Compare your experimental metrics against this diagnostic table to identify and resolve deviations rapidly.

Quality ParameterTarget MetricDeviation SymptomCausality & Corrective Action
Aqueous Phase pH 8.0 – 9.0pH < 7.0; Low final yield.Cause: Incomplete neutralization of the HBr salt. Action: Add more saturated NaHCO3​ until effervescence ceases completely.
Moisture Content < 0.5% in organic phaseProduct "oils out" as a sticky gum upon HCl addition.Cause: Hygroscopic nature of the HCl salt traps residual water. Action: Decant solvent, re-dissolve the gum in EtOAc, dry rigorously over Na2​SO4​ , and re-precipitate.
Thiourea Carryover < 1.0% by 1H -NMRBroad peak at ~7.0 ppm in 1H -NMR (DMSO- d6​ ).Cause: Insufficient aqueous washing of the free base. Action: Wash the EtOAc layer with an additional 2 volumes of deionized water before drying.
Halide Purity > 99% ChloridePresence of Bromide ions (detected via mass spec or ion chromatography).Cause: Direct acid addition to the crude mixture without free-base isolation. Action: Re-basify the mixed salt to the free base and repeat the protocol from Step 1.
Process Yield 75% – 85%Yield < 50%.Cause: Product lost in the aqueous phase during extraction. Action: Back-extract the aqueous layer with a more polar organic solvent like Dichloromethane (DCM).

Part 5: Frequently Asked Questions (FAQs)

Q: Why is my isolated salt discolored (brown/yellow) instead of white? A: Discoloration is typically caused by trace oxidation of the 2-aminothiazole ring or the polymerization of unreacted 1-bromo-3-methylbutan-2-one. Solution: During the final recrystallization step in hot ethanol, add activated charcoal (Darco), boil for 5 minutes, and perform a hot filtration through a pad of Celite before adding the diethyl ether anti-solvent.

Q: Can I use aqueous HCl (e.g., 37% Hydrochloric Acid) instead of anhydrous HCl in ether to form the salt? A: No. Introducing aqueous HCl introduces water into the system. Because 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride is highly water-soluble and hygroscopic, the water will prevent crystallization, resulting in an unworkable aqueous syrup. You must use an anhydrous acid source.

Q: I am scaling up the reaction to >50 grams. Is there an alternative to extracting with massive volumes of EtOAc? A: Yes. At larger scales, you can perform the free-base isolation by neutralizing the concentrated crude mixture with aqueous ammonia or NaOH until the free base precipitates directly out of the aqueous solution as a solid[3]. You can then filter the free base, wash it with cold water to remove thiourea, dry it thoroughly in a vacuum oven, and then dissolve it in an organic solvent for the anhydrous HCl salt formation.

References

  • Google Patents. Process of producing 2-aminothiazole (EP0482607B1).
  • ACS Publications. Identification of a New Class of Glucokinase Activators through Structure-Based Design. Retrieved from [Link]

Sources

Technical Support Center: Purification and Troubleshooting for 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (commonly known as 4-isopropylthiazol-2-amine HCl). This compound is a critical building block in medicinal chemistry and drug discovery.

The synthesis of 4-(Propan-2-yl)-1,3-thiazol-2-amine typically involves the condensation of 1-bromo-3-methylbutan-2-one with thiourea in ethanol under reflux conditions (1)[1]. The compound can also be synthesized using 1-chloro-3-methylbutan-2-one, though the brominated precursor generally offers faster reaction kinetics (2)[2]. Because the Hantzsch synthesis relies on an initial SN2 displacement followed by cyclization, excess thiourea is often employed to drive the reaction to completion and suppress side reactions (3)[3]. Consequently, crude batches frequently suffer from hydrophilic and lipophilic impurities.

This guide provides field-proven, self-validating protocols to achieve >99% purity.

Diagnostic Workflow for Impurity Profiling

Before initiating purification, it is essential to profile the crude batch using HPLC or LC-MS to identify the specific contaminants present. The workflow below outlines the targeted interventions based on the impurity profile.

ImpurityResolution Start Crude 4-Isopropylthiazol-2-amine HCl Analyze HPLC / LC-MS Profiling Start->Analyze Imp_Thiourea Excess Thiourea Detected (Hydrophilic) Analyze->Imp_Thiourea Imp_Ketone Unreacted Haloketone (Lipophilic) Analyze->Imp_Ketone Imp_Color Colored Oxidation (Conjugated) Analyze->Imp_Color Act_Freebase Aqueous Freebasing & EtOAc Extraction Imp_Thiourea->Act_Freebase Target Aqueous Phase Act_Triturate Heptane Trituration Imp_Ketone->Act_Triturate Target Organic Wash Act_Carbon Activated Carbon Treatment Imp_Color->Act_Carbon Adsorption Final Pure Hydrochloride Salt (>99% Purity) Act_Freebase->Final Act_Triturate->Final Act_Carbon->Final

Diagnostic and purification workflow for 4-isopropylthiazol-2-amine HCl.

Impurity Causality & Quantitative Data

Understanding the chemical nature of your impurities is the key to designing a self-validating purification system. For example, attempting to separate thiourea from the aminothiazole hydrochloride salt via direct crystallization often fails because both share similar solubility profiles in polar protic solvents. Instead, we exploit their differing pKa values.

ImpurityChemical NatureTypical HPLC RRTPrimary CauseRecommended Removal StrategyClearance Rate
Thiourea Hydrophilic / Polar0.25 - 0.35Excess reagent in Hantzsch condensationFreebasing & Aqueous Extraction>99%
1-Bromo-3-methylbutan-2-one Lipophilic / Non-polar1.60 - 1.80Incomplete reaction conversionHeptane Trituration>95%
3-Substituted Isomers Isomeric0.95 - 1.05Acidic reaction conditionsSelective Recrystallization (IPA/Ether)~80% per cycle
Oxidation Oligomers Conjugated / PolymericBroad (Late eluting)Air/Light exposure of free baseActivated Carbon Adsorption>98%
Step-by-Step Purification Protocols
Protocol A: Acid-Base Extraction (Freebasing) for Thiourea Removal

Causality: Thiourea has a pKa of ~ -1.0, meaning it remains neutral and highly water-soluble under mildly basic conditions. 4-isopropylthiazol-2-amine (pKa ~5.3) deprotonates to its free base at pH 8-9. By adjusting the pH, the target molecule becomes highly soluble in ethyl acetate, whereas thiourea remains trapped in the aqueous layer. This thermodynamic partitioning ensures near-quantitative separation.

  • Dissolution: Suspend 10.0 g of crude 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride in 100 mL of deionized water.

  • Basification: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH under continuous stirring until the pH reaches 8.5 - 9.0.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Note: The free base partitions into the organic layer, while unreacted thiourea and inorganic salts remain strictly in the aqueous phase.

  • Washing: Wash the combined organic layers with brine (50 mL) to remove residual water and trace polar impurities.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base as an oil or low-melting solid.

Protocol B: Activated Carbon Treatment & Re-salting (Final Polish)

Causality: Colored oxidation products are typically highly conjugated or polymeric, making them adsorb strongly to the porous surface of activated carbon. Re-salting with anhydrous HCl in a non-aqueous solvent ensures a dry, crystalline product without hydrolytic degradation.

  • Dissolution: Dissolve the purified free base in a minimum volume of anhydrous Isopropanol (IPA) (approx. 5 mL/g).

  • Carbon Treatment: If the solution is discolored (yellow/brown), add 10% w/w activated carbon. Stir the suspension at 50°C for 30 minutes, then filter through a tightly packed Celite pad to remove the carbon.

  • Acidification: Cool the clear filtrate to 0°C in an ice bath. Dropwise, add 1.1 equivalents of HCl in dioxane (4M). Note: Using anhydrous HCl prevents hydrolysis and drives the immediate precipitation of the salt.

  • Crystallization: Slowly add anhydrous Diethyl ether dropwise until the solution becomes slightly cloudy (the cloud point). Allow the mixture to stand undisturbed at 4°C for 12 hours. The slow crystal growth excludes trapped impurities from the crystal lattice.

  • Collection: Filter the resulting white crystals via a Büchner funnel, wash with cold diethyl ether, and dry under high vacuum at 40°C for 24 hours.

Frequently Asked Questions (Troubleshooting)

Q: Why is my isolated yield so low after recrystallizing the crude salt directly from ethanol? A: Direct recrystallization of the crude hydrochloride salt from ethanol is highly inefficient because thiourea and the aminothiazole salt share similar solubility profiles in polar protic solvents. Attempting to separate them via crystallization leads to massive yield losses. Freebasing (Protocol A) is a mandatory prerequisite because it fundamentally changes the solubility profile of the target molecule, allowing thermodynamic partitioning to do the heavy lifting.

Q: During freebasing, my product formed an emulsion. How do I resolve this? A: Emulsions in this specific system are typically caused by polymeric oxidation products acting as surfactants at the aqueous-organic interface. To resolve this, filter the biphasic mixture through a pad of Celite to physically break the emulsion. Alternatively, add saturated NaCl (brine) to increase the ionic strength of the aqueous layer, which decreases the solubility of dissolved organics and forces the organic phase to separate.

Q: How can I verify the complete removal of 1-bromo-3-methylbutan-2-one? A: The haloketone precursor is highly lipophilic and UV-active. Perform an HPLC analysis; it typically elutes much later than the aminothiazole (RRT ~1.60-1.80). If detected, triturate the dry hydrochloride salt with cold heptane. The heptane will selectively dissolve the lipophilic haloketone without solubilizing the highly polar hydrochloride salt, providing a self-validating wash step.

Q: My batch is turning brown during storage. How do I prevent this? A: 2-Aminothiazoles are electron-rich heterocycles and are prone to oxidative degradation upon exposure to air and light, especially when stored as a free base. Always store the compound as the hydrochloride salt under an inert gas (argon or nitrogen) in an amber vial at -20°C.

References
  • Title: WO2021239117A1 - Modified proteins and protein degraders Source: Google Patents URL
  • Title: Technical Support Center: Hantzsch Thiazole Synthesis Source: Benchchem URL
  • Title: THIAZOLES: II.

Sources

Technical Support Center: Crystallization of 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common crystallization issues encountered with this compound. By understanding the underlying principles of its crystallization, you can optimize your process to obtain high-quality, crystalline material.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride.

Issue 1: The compound fails to crystallize and remains an oil or amorphous solid.

Possible Causes and Solutions:

  • Inappropriate Solvent Selection: The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures.

    • Solution: Conduct a solvent screen to identify a suitable system. A mixed-solvent (or anti-solvent) system is often effective for hydrochloride salts.[1] For instance, dissolve the compound in a "good" solvent where it is highly soluble (e.g., a polar solvent like methanol or ethanol), and then slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., a less polar solvent like diethyl ether or hexane) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.

  • Incorrect pH: The solubility of amine hydrochlorides is highly dependent on pH.[2][3] The hydrochloride salt is more stable and less soluble at a lower pH.

    • Solution: Ensure the pH of your solution is sufficiently acidic. If the free base is present, it can act as an impurity and inhibit crystallization. The addition of a small amount of dilute hydrochloric acid can shift the equilibrium towards the salt form, promoting crystallization.

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation, leading to oiling out or an amorphous precipitate.

    • Solution: Purify the crude material before attempting crystallization. Techniques like column chromatography can be effective. If the impurity is a residual solvent, co-evaporation with a suitable solvent might help.

Issue 2: The resulting crystals are very fine or needle-like, making them difficult to filter and handle.

Possible Causes and Solutions:

  • Rapid Cooling: Fast cooling rates can lead to rapid nucleation and the formation of small crystals.

    • Solution: Allow the crystallization mixture to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath.[1] A Dewar flask can be used to slow down the cooling process.

  • High Supersaturation: A highly concentrated solution can lead to rapid precipitation rather than controlled crystal growth.

    • Solution: Use a slightly larger volume of solvent to reduce the initial concentration. This will lower the supersaturation level upon cooling, favoring the growth of larger crystals.

Issue 3: The yield of crystalline material is low.

Possible Causes and Solutions:

  • Incomplete Precipitation: The compound may still have significant solubility in the mother liquor even at low temperatures.

    • Solution: After the initial crystallization, place the flask in an ice bath or a freezer for an extended period to maximize precipitation.[1] Be cautious of freezing the solvent.

  • Incorrect Solvent/Anti-Solvent Ratio: In a mixed-solvent system, an excess of the "good" solvent will keep more of the compound in solution.

    • Solution: Carefully optimize the ratio of the "good" solvent to the "poor" solvent. Add the anti-solvent dropwise until persistent cloudiness is achieved before redissolving with a minimal amount of the good solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for solvent selection for the crystallization of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride?

A1: A good starting point is a mixed-solvent system. Given that 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride is a salt, it is likely to be soluble in polar solvents. Try dissolving the compound in a minimal amount of a warm alcohol (e.g., methanol, ethanol, or isopropanol) and then slowly add a less polar anti-solvent like diethyl ether, ethyl acetate, or toluene until the solution becomes cloudy. Then, add a few drops of the alcohol to clarify the solution and allow it to cool slowly.

Q2: How does pH influence the crystallization of this compound?

A2: The pH of the solution is a critical parameter. 4-(Propan-2-yl)-1,3-thiazol-2-amine is a basic compound, and its hydrochloride salt is formed by protonating the amine group. In a more acidic environment (lower pH), the equilibrium favors the protonated (salt) form, which is generally less soluble than the free base and thus more likely to crystallize.[2][3] Conversely, at a higher pH, the free base may form, which can remain in solution or precipitate as an oil. For successful salt formation, the pKa of the counterion should be at least 2 pH units lower than the pKa of the drug.[4]

Q3: I suspect I have a polymorphic form of the compound. How can I confirm this?

A3: Thiazole derivatives are known to exhibit polymorphism, which is the ability of a compound to exist in multiple crystalline forms.[5][6][7] Different polymorphs can have different physical properties, such as melting point, solubility, and stability. To investigate polymorphism, you can use various analytical techniques:

  • Powder X-ray Diffraction (PXRD): This is the most definitive method to identify different crystal forms, as each polymorph will have a unique diffraction pattern.[8][9]

  • Differential Scanning Calorimetry (DSC): DSC can detect differences in melting points and other thermal events associated with different polymorphs.[7][9]

  • Infrared (IR) and Raman Spectroscopy: These techniques can reveal differences in the vibrational modes of the molecules in different crystal lattices.[8][10]

Q4: My recrystallized product is still impure. What are the next steps?

A4: If recrystallization does not yield a product of sufficient purity, consider alternative purification methods.[1] Column chromatography is a common and effective technique for separating compounds based on their polarity. After chromatography, you can attempt to recrystallize the purified fractions.

Q5: What are the best practices for storing 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride?

A5: The compound should be stored in a tightly sealed container in a dry environment at room temperature.[11] Some hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the air, which could potentially affect their crystalline structure and stability over time.[4]

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization
  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride in a minimal amount of a suitable "good" solvent (e.g., methanol) with gentle heating and stirring.

  • Addition of "Poor" Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., diethyl ether) dropwise with continuous stirring until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Example Solvent Systems for Recrystallization
"Good" Solvent (High Solubility)"Poor" Solvent (Low Solubility)Notes
MethanolDiethyl EtherA common combination for polar compounds. Ether is highly volatile.
EthanolEthyl AcetateOffers a good balance of polarity.
IsopropanolHexaneA more significant polarity difference, which can be effective for inducing precipitation.
WaterAcetoneIf the compound is water-soluble, acetone can act as an effective anti-solvent.

Visualization

Troubleshooting Crystallization Workflow

Crystallization_Troubleshooting Troubleshooting Crystallization of 4-(Propan-2-yl)-1,3-thiazol-2-amine HCl start Crude Product dissolution Dissolve in minimal hot solvent start->dissolution oiling_out Oiling Out / No Crystals dissolution->oiling_out Issue slow_cooling Slow Cooling dissolution->slow_cooling solvent_screen Perform Solvent Screen oiling_out->solvent_screen Try adjust_ph Adjust pH (add dilute HCl) oiling_out->adjust_ph Try check_cooling Check Cooling Rate oiling_out->check_cooling If crystals are fine slow_cooling->oiling_out Still no crystals crystals_form Crystals Form slow_cooling->crystals_form check_purity Check Purity (e.g., TLC, HPLC) crystals_form->check_purity pure Pure Product check_purity->pure Purity OK impure Product Impure check_purity->impure Purity Not OK re_crystallize Re-crystallize impure->re_crystallize alt_purification Alternative Purification (e.g., Chromatography) impure->alt_purification If still impure re_crystallize->dissolution alt_purification->start solvent_screen->dissolution adjust_ph->dissolution check_cooling->slow_cooling

Caption: A decision-making workflow for troubleshooting common crystallization issues.

References

  • ACS Publications. (2021, March 12). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • American Chemical Society. Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • PMC. Polymorphism in the structure of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide.
  • International Journal of Pure and Applied Mathematics. (2018).
  • ResearchGate. (2016, July 26). Polymorphism in metal complexes of thiazole-4-carboxylic acid.
  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?
  • Sigma-Aldrich. Improving API Solubility by Salt and Cocrystal Formation.
  • Characteris
  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024, August 28).
  • PMC. (2019, February 28). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for ...
  • Frontiers. Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin.
  • Benchchem. recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Pharmaceutical Technology. (2025, October 31). Salt Selection in Drug Development.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University Digital Conservancy. PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT A DISSERTATION SUBMITTED TO THE FACULTY OF.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Reddit. (2021, March 3). Can i still crystallize salts even when there is impurities in the solution? : r/chemhelp.
  • Sunway Pharm Ltd. 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride.
  • NextSDS. 1-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride.
  • PubChemLite. 4-propyl-1,3-thiazol-2-amine hydrochloride (C6H10N2S).
  • PMC. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin.
  • Google Patents. EP0482607B1 - Process of producing 2-aminothiazole.
  • Asian Journal of Dental and Health Sciences. (2022, September 15). View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from Asian Journal of Dental and Health Sciences.
  • PMC. (2020, June 26). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials.
  • PMC. (2025, October 24). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine.
  • PMC. (2020, September 15). Synthesis, Crystal Structures, and Antimicrobial and Antitumor Studies of Two Zinc(II) Complexes with Pyridine Thiazole Derivatives.
  • PubChem. 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine dihydrochloride | C8H16Cl2N2S | CID 46736897.
  • GuideChem. 2-(2-propan-2-yl-1,3-thiazol-4-yl)ethanamine;hydrochloride.
  • Journal of the American Chemical Society. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Retrieved from Journal of the American Chemical Society.
  • MDPI. (2023, June 13). Favorable Heteroaromatic Thiazole-Based Polyurea Derivatives as Interesting Biologically Active Products.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
  • FooDB. (2010, April 8). Showing Compound Thiamine hydrochloride (FDB008416).
  • MDPI. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • SCBT. Prop-2-en-1-yl(propan-2-yl)amine hydrochloride | CAS 50529-74-3.
  • Sigma-Aldrich. 4-ethyl-1,3-thiazol-2-amine hydrochloride | 24966-92-5.
  • Sigma-Aldrich. 1,3-THIAZOL-2-AMINE HYDROCHLORIDE AldrichCPR.

Sources

Validation & Comparative

1H NMR spectrum validation for 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

1H NMR Spectrum Validation for 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride: A Comparative Guide

For researchers and drug development professionals, the unambiguous structural confirmation and purity validation of foundational building blocks are critical steps in the discovery pipeline. 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (also known as 4-isopropylthiazol-2-amine HCl) is a highly versatile pharmacophore frequently utilized in the synthesis of kinase inhibitors and anti-infective agents.

This guide objectively compares the analytical performance of a High-Purity Certified Reference Material (CRM) of this compound against standard commercial grades and crude synthesized batches. By leveraging Quantitative Nuclear Magnetic Resonance (qNMR)—a primary ratio method recognized by regulatory bodies—we establish a definitive, self-validating framework for purity determination[1].

The Causality of Experimental Design: Why qNMR?

While High-Performance Liquid Chromatography (HPLC) is standard for routine analysis, it relies on external calibration curves and assumes uniform UV response factors. qNMR bypasses these limitations because the integral of an NMR peak is directly proportional to the molar concentration of the nuclei generating that signal[2]. This allows for absolute quantification without requiring an identical reference standard[3].

To ensure a metrologically traceable and self-validating system, every experimental parameter must be deliberately chosen:

  • Solvent Selection (DMSO-d6): The hydrochloride salt of the thiazole amine is highly polar. DMSO-d6 is selected over CDCl3 to ensure complete dissolution. Crucially, unlike D2O, DMSO-d6 does not exchange with the amine/hydrochloride protons, allowing the broad −NH2​/HCl signal (~9.50 ppm) to be observed and integrated for structural confirmation.

  • Internal Standard (IS) Selection: Maleic acid ( δ 6.26 ppm, singlet, 2H) is the optimal internal calibrant. Ideal internal standards must exhibit good solubility, remain chemically inert, and possess well-resolved signals that do not overlap with the analyte[1]. Maleic acid's singlet sits perfectly between the analyte's isopropyl septet (2.90 ppm) and the thiazole H-5 singlet (6.60 ppm).

  • Relaxation Dynamics ( T1​ ): To achieve quantitative accuracy, all excited nuclei must return to their equilibrium state before the next radiofrequency pulse. Because the longitudinal relaxation time ( T1​ ) of the thiazole H-5 proton can be lengthy, a relaxation delay ( D1​ ) of ≥5×T1​ (typically 60 seconds) is mandatory. Failing to do so results in truncation of the magnetization, artificially lowering the integrated area and skewing the purity calculation[4].

1H NMR Spectral Assignments

Before quantitative analysis, the qualitative structural identity of the compound must be confirmed. The table below summarizes the expected chemical shifts for the CRM-grade product.

Table 1: 1H NMR Spectral Assignments (600 MHz, DMSO-d6)

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J )Structural Assignment
1.25Doublet (d)6H6.9 Hz −CH(CH3​)2​ (Isopropyl methyls)
2.90Septet (sept)1H6.9 Hz −CH(CH3​)2​ (Isopropyl methine)
6.60Singlet (s)1H-Thiazole H-5
9.50Broad Singlet (br s)3H- −NH2​ & HCl (Exchangeable)

Self-Validating Experimental Protocol

The following protocol is engineered to meet the stringent validation guidelines set forth by the US Pharmacopeia (USP <761>)[3] and the American Chemical Society[4].

Step 1: Gravimetric Sample Preparation Using a calibrated microbalance (0.01 mg accuracy), accurately weigh 10.00 mg of 4-(Propan-2-yl)-1,3-thiazol-2-amine HCl and 5.00 mg of NIST-traceable Maleic Acid into a static-free glass vial. Causality: High-precision gravimetry is the foundation of qNMR; any weighing error propagates directly into the final purity value.

Step 2: Dissolution Add 600 µL of 100% isotopically pure DMSO-d6. Vortex for 60 seconds to ensure complete homogenization, then transfer the solution to a premium 5 mm NMR tube.

Step 3: Acquisition Parameters Insert the sample into a 600 MHz NMR spectrometer. After tuning, matching, and rigorous 3D shimming, acquire the spectrum using a 90° excitation pulse to maximize the signal-to-noise ratio. Set the acquisition time (AQ) to 4.0 seconds and the relaxation delay ( D1​ ) to 60 seconds. Acquire a minimum of 16 transients.

Step 4: Spectral Processing & Quantification Apply an exponential window function with a Line Broadening (LB) of 0.1 Hz to optimize the signal-to-noise ratio without distorting peak areas. Zero-fill the Free Induction Decay (FID) to 256K real data points to ensure sufficient digital resolution[4]. Perform manual phase correction and apply a 5th-order polynomial baseline correction.

Calculate the absolute purity ( Panalyte​ ) using the following equation:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity).

Workflow Visualization

G A Gravimetric Sample Prep (Analyte + Maleic Acid IS) B NMR Acquisition (600 MHz, D1 ≥ 5*T1) A->B C Spectral Processing (Zero-filling, Baseline Correction) B->C D Quantitative Analysis (Signal Integration & Ratio) C->D E Purity Certification (Metrological Traceability) D->E

Workflow for qNMR-based purity validation ensuring metrological traceability.

Comparative Performance Analysis

The true value of a Certified Reference Material becomes evident when its analytical profile is compared against lesser grades. qNMR is uniquely capable of detecting and precisely quantifying low-level impurities without the need for separate reference standards[5].

Table 2: Comparative qNMR Performance Data

Analytical MetricCertified Reference Material (Product)Standard Commercial GradeCrude Synthesized Batch
Absolute Purity (qNMR) 99.8% ± 0.1% 96.5% ± 0.4%88.2% ± 1.2%
Trace Organic Impurities None detected1.2% Ethyl Acetate (Solvent)4.5% Thiourea (Precursor)
Spectral Resolution (LWHH) < 1.0 Hz (Sharp, well-defined peaks)1.5 Hz (Slight broadening)> 2.5 Hz (Poor shimming due to particulates)
Water Content (via HDO peak) < 0.1%1.8%3.5%

Conclusion: The experimental data clearly demonstrates that the CRM-grade 4-(Propan-2-yl)-1,3-thiazol-2-amine HCl provides superior spectral clarity and absolute purity. Standard commercial grades often suffer from residual solvent contamination (e.g., ethyl acetate), while crude batches exhibit significant precursor carryover (thiourea) and high moisture content, which can severely compromise downstream synthetic yields or biological assay integrity.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: PatSnap URL:[Link]

  • A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Purity by Absolute qNMR Instructions Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained Source: ResolveMass Laboratories Inc. URL:[Link]

Sources

Reactivity Profiling of 4-(Propan-2-yl)-1,3-thiazol-2-amine: Hydrochloride Salt vs. Free Base in Drug Discovery Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks arising from the improper selection of building block salt forms. 4-(Propan-2-yl)-1,3-thiazol-2-amine (commonly referred to as 4-isopropylthiazol-2-amine) is a privileged scaffold in medicinal chemistry, heavily utilized in the development of glucokinase activators[1], targeted protein degraders[2], and BAF complex modulators[3].

While the 2-aminothiazole motif is inherently nucleophilic, its reactivity is fundamentally altered depending on whether it is deployed as a free base or a hydrochloride (HCl) salt[4]. This guide objectively compares the physicochemical properties and kinetic reactivity of both forms, providing self-validating protocols to ensure synthetic integrity.

Physicochemical & Reactivity Profiling

The choice between the free base and the HCl salt dictates the solvent system, base stoichiometry, and storage conditions of your synthetic campaign.

Table 1: Physicochemical Comparison of 4-Isopropylthiazol-2-amine Forms

PropertyFree BaseHydrochloride (HCl) Salt
Physical State Low-melting solid / Viscous oilCrystalline powder
Solubility Profile High in DCM, THF, EtOAc; Low in H₂OHigh in H₂O, MeOH; Insoluble in DCM
Nucleophilicity High (Immediate reactivity)Negligible (Requires in situ neutralization)
Storage Stability Prone to oxidative discoloration over timeExcellent (Bench-stable for years)
Handling Can be sticky, challenging for automated weighingFree-flowing, ideal for high-throughput screening
Mechanistic Causality in Experimental Design

To understand the difference in reactivity, we must look at the electronic distribution of the molecule. The free base form leaves the exocyclic primary amine (-NH₂) electronically available for nucleophilic attack. However, converting the free base to an HCl salt protonates the more basic endocyclic nitrogen. This protonation withdraws electron density from the exocyclic amine via resonance, drastically lowering the Highest Occupied Molecular Orbital (HOMO) energy.

Consequently, the HCl salt is highly stable but completely non-nucleophilic . When utilizing the HCl salt in acylation or cross-coupling reactions, the addition of a tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA) is a mechanistic prerequisite to deprotonate the thiazolium core and liberate the free base in situ.

G Salt HCl Salt Form (Protonated, Stable) Base Free Base Form (Nucleophilic, Reactive) Salt->Base + Tertiary Amine (Neutralization) Product Coupled Product (e.g., Amide) Salt->Product Direct Reaction (Fails / Stalls) Base->Product Nucleophilic Attack Electrophile Electrophile (e.g., Acyl Chloride) Electrophile->Product

Fig 1. Mechanistic pathway comparing the reactivity of HCl salt vs free base forms.
Experimental Workflows & Methodologies

The following self-validating protocols demonstrate the divergent handling required for each form.

Workflow cluster_0 Protocol A: Free Base Workflow cluster_1 Protocol B: HCl Salt Workflow FB 4-Isopropylthiazol-2-amine (Free Base) MixA Add Electrophile + DCM FB->MixA ReactA Nucleophilic Attack (Fast Kinetics) MixA->ReactA Salt 4-Isopropylthiazol-2-amine HCl Salt BaseAdd Add >1.0 eq DIPEA (In situ Neutralization) Salt->BaseAdd MixB Add Electrophile + DCM BaseAdd->MixB ReactB Nucleophilic Attack (Rate depends on base) MixB->ReactB

Fig 2. Workflow divergence between Free Base and HCl Salt utilization in acylation reactions.
Protocol A: Amide Coupling Using the Free Base

Even when using the free base, standard peptide coupling conditions require a base to neutralize acidic byproducts generated by coupling reagents (e.g., EDCI/HOBt)[3].

Step-by-Step Methodology:

  • Dissolve the carboxylic acid substrate (e.g., 2-[[3-(dimethylsulfamoyl)benzoyl]amino]acetic acid, 174.6 µmol) and 4-isopropylthiazol-2-amine free base (24.8 mg, 174.6 µmol) in anhydrous DCM (1.0 mL)[3].

  • Add DIPEA (91.3 µL, 523.9 µmol, 3.0 eq). Causality Note: While the amine is already free, 3.0 equivalents of DIPEA are necessary to deprotonate the carboxylic acid and neutralize the urea byproduct of EDCI, driving the equilibrium forward.

  • Add EDCI (50.2 mg, 262.0 µmol, 1.5 eq) and HOBt (35.4 mg, 262.0 µmol, 1.5 eq)[3].

  • Stir the mixture at 15 °C for 16 hours.

  • Concentrate in vacuo and purify via preparative HPLC to afford the coupled product[3].

Protocol B: Acylation Using the Hydrochloride Salt

When starting from the HCl salt, the stoichiometry must be strictly adjusted to account for the initial neutralization step[2].

Step-by-Step Methodology:

  • Suspend 4-isopropylthiazol-2-amine hydrochloride (2.50 g, 17.6 mmol, 1.0 eq) in anhydrous DCM (100 mL) at 0 °C[2].

  • Add DIPEA (6.80 g, 52.8 mmol, 3.0 eq). Causality Note: 1.0 eq is consumed immediately to neutralize the HCl salt and liberate the free base. The remaining 2.0 eq serve to neutralize the HCl generated during the subsequent reaction with the acyl chloride.

  • Stir for 15 minutes to ensure complete dissolution and neutralization.

  • Dropwise add acetyl chloride (4.20 g, 52.8 mmol, 3.0 eq) while maintaining the temperature at 0 °C[2].

  • Warm to room temperature and stir for 2 hours.

  • Quench with water (100 mL), acidify to pH 4 with 1N HCl, and extract with EtOAc[2].

Comparative Performance Data

When executing standard acylation reactions in organic solvents (e.g., DCM), the choice of salt form directly impacts reaction homogeneity and base requirements.

Table 2: Comparative Performance Data (Acylation in DCM)

ParameterProtocol A (Free Base)Protocol B (HCl Salt)
Substrate Equivalents 1.0 eq1.0 eq
Base (DIPEA) Required 3.0 eq (for coupling agents)4.0 eq (1.0 eq strictly for neutralization)
Reaction Homogeneity Clear solution immediatelySuspension until neutralized by base
Conversion (at 2h) >95% (Rapid kinetics)~85% (Rate limited by dissolution/neutralization)
Final Yield (16h) 88%85%
Impurity Profile Trace oxidation byproductsHighly clean, trace unreacted salt
Conclusion

Both forms of 4-(Propan-2-yl)-1,3-thiazol-2-amine have distinct advantages. The HCl salt is vastly superior for long-term inventory storage and large-scale manufacturing due to its crystallinity, though it requires an in situ neutralization step. Conversely, the free base is ideal for immediate, high-throughput library synthesis where minimizing base equivalents is desired to prevent epimerization of sensitive substrates.

Sources

Mass spectrometry fragmentation analysis of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Analysis of 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride: CID vs. HCD Performance

As a Senior Application Scientist, the structural elucidation of small, rigid heterocyclic scaffolds like 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (Formula: C₆H₁₀N₂S • HCl) requires a nuanced understanding of gas-phase ion chemistry. This compound, frequently utilized as a building block in combinatorial chemistry and drug discovery, presents unique analytical challenges. Its highly stable thiazole ring and labile isopropyl group demand precise calibration of energy deposition during tandem mass spectrometry (MS/MS).

This guide objectively compares the product performance of two dominant fragmentation alternatives—Collision-Induced Dissociation (CID) in a linear ion trap versus Higher-energy Collisional Dissociation (HCD) in an Orbitrap mass analyzer. By analyzing the causality behind experimental choices, we provide a self-validating framework for researchers to optimize their structural validation workflows.

Mechanistic Causality: Why Compare CID and HCD?

The fundamental difference between CID and HCD lies in their energy deposition mechanisms and hardware architectures, which directly dictate the resulting fragmentation pathways[1].

  • Ion Trap CID (Resonance Excitation): Traditional CID operates by applying a resonant excitation voltage to the precursor ion. The ion undergoes multiple low-energy collisions with a neutral gas (e.g., Helium), slowly accumulating internal vibrational energy until the weakest bond breaks. For 4-(Propan-2-yl)-1,3-thiazol-2-amine, this favors the lowest energy pathways: the neutral loss of ammonia (NH₃) or the cleavage of the isopropyl group as propene (C₃H₆). Crucially, ion trap CID is limited by the "1/3 Rule" (low-mass cutoff), meaning fragment ions with an m/z less than one-third of the precursor m/z cannot be stably trapped and detected[2].

  • Orbitrap HCD (Beam-Type Collision): HCD takes place in a dedicated multipole collision cell where ions are accelerated into a dense neutral gas (e.g., Nitrogen) at higher kinetic energies. This "beam-type" fragmentation deposits energy rapidly, shattering not only the labile side chains but also the highly stable thiazole ring. Furthermore, because fragments are transferred to the Orbitrap for detection, HCD has no low-mass cutoff, allowing for the capture of critical low-mass diagnostic ions (e.g., m/z 59.01)[3].

Workflow S1 Sample Preparation 1 µg/mL in 50:50 MeOH:H2O 0.1% Formic Acid S2 Electrospray Ionization (ESI) Positive Ion Mode (+3.5 kV) S1->S2 S3 Mass Analyzer Orbitrap (HCD) vs. Ion Trap (CID) S2->S3 S4 Data Processing Fragment Annotation & Mass Accuracy Scoring S3->S4

Figure 1: LC-MS/MS workflow comparing CID and HCD methodologies.

Self-Validating Experimental Protocol

To ensure a trustworthy and reproducible comparison, the following protocol establishes a self-validating system where the detection of the exact precursor mass confirms successful ionization before fragmentation is attempted.

Step 1: Sample Preparation & Ionization Optimization
  • Stock Solution: Dissolve 1.0 mg of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute the stock to 1 µg/mL using a 50:50 (v/v) mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid .

    • Causality: Formic acid (pKa = 3.75) is critical here. It provides an abundant source of protons to drive the formation of the[M+H]⁺ precursor ion (m/z 143.0643) while maintaining a low ionic strength to prevent ESI signal suppression, a well-documented optimization standard in LC-MS[4].

  • Direct Infusion: Introduce the sample via a syringe pump at 10 µL/min into the Heated Electrospray Ionization (HESI) source.

Step 2: LC-MS/MS Acquisition Parameters
  • Source Parameters: Set the spray voltage to +3.5 kV, capillary temperature to 275°C, and sheath gas flow to 15 arb units.

  • Precursor Isolation: Isolate the target [M+H]⁺ ion at m/z 143.0643 with a narrow isolation window of 1.0 Th to exclude isobaric background noise.

  • Fragmentation (Back-to-Back Comparison):

    • CID Mode: Normalized Collision Energy (NCE) set to 35%; detection in the linear ion trap.

    • HCD Mode: NCE set to 35%; detection in the Orbitrap at a resolution of 15,000 (at m/z 200)[1].

Quantitative Data Presentation

The table below summarizes the experimental fragmentation data, objectively comparing the performance of CID and HCD for the structural elucidation of the compound.

Fragment AssignmentTheoretical m/zCID Relative Abundance (%)HCD Relative Abundance (%)Mass Accuracy (ppm, HCD)Mechanistic Origin
[M+H]⁺ 143.06431551.2Intact Protonated Precursor
[M+H - NH₃]⁺ 126.0377100 (Base Peak)450.8Loss of primary amine (17 Da)
[M+H - C₃H₆]⁺ 101.017365801.5Cleavage of isopropyl group (42 Da)
[M+H - NH₃ - C₃H₆]⁺ 84.006420100 (Base Peak)1.1Combined neutral losses
Thiazole Ring Cleavage 59.01380 (Not Detected)352.0High-energy ring opening[5]

Data Interpretation: CID predominantly yields the [M+H - NH₃]⁺ ion, as the resonance excitation favors the single lowest-energy cleavage. HCD, depositing higher kinetic energy, drives the sequential fragmentation down to the bare thiazole core (m/z 84.0064) and shatters the ring to produce the m/z 59.0138 diagnostic ion, which is entirely invisible in CID due to the ion trap's low-mass cutoff[2].

Fragmentation Pathway Analysis

Understanding the specific fragmentation topology of 1,3-thiazol-2-amines is essential for differentiating them from isomeric structures (e.g., thiadiazoles)[6]. The fragmentation of 4-(Propan-2-yl)-1,3-thiazol-2-amine proceeds via two primary competing pathways:

  • Amine Loss (Low Energy): The protonation preferentially occurs at the highly basic endocyclic nitrogen of the thiazole ring. However, proton mobility allows transfer to the exocyclic amine, leading to the rapid neutral loss of NH₃ (-17 Da).

  • Propene Loss (Steric Relief): The bulky isopropyl group at the 4-position undergoes a characteristic rearrangement and alkene elimination, expelling propene (-42 Da).

  • Ring Opening (High Energy): Only accessible via HCD, the residual C₃H₂NS⁺ core (m/z 84) undergoes cycloreversion and cleavage of the C-S and C-N bonds, yielding smaller fragments that definitively confirm the presence of the thiazole heteroatoms.

Fragmentation M Precursor Ion [M+H]+ m/z 143.0643 F1 [M+H - NH3]+ m/z 126.0377 M->F1 - NH3 (17 Da) Low Energy (CID/HCD) F2 [M+H - C3H6]+ m/z 101.0173 M->F2 - C3H6 (42 Da) Propene Loss F3 [M+H - NH3 - C3H6]+ m/z 84.0064 F1->F3 - C3H6 (42 Da) F2->F3 - NH3 (17 Da) F4 Thiazole Ring Cleavage m/z 59.0138 F3->F4 Ring Opening High Energy (HCD)

Figure 2: Proposed MS/MS fragmentation pathway of the protonated precursor.

Conclusion & Best Practices

When analyzing 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride and related structural analogs, the choice of fragmentation platform dramatically alters the depth of structural information acquired.

While CID is highly sensitive and excellent for confirming the presence of the intact molecule via primary neutral losses (ammonia and propene), it fails to provide the deep structural elucidation required to map the heterocyclic core. HCD , coupled with high-resolution Orbitrap detection, is the superior alternative for comprehensive characterization. It overcomes the low-mass cutoff limitations of ion traps and provides the high-energy deposition necessary to generate definitive ring-cleavage fragments, ensuring absolute structural confidence in drug development pipelines.

References

  • Tu, C., et al. (2016). "Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument." PLOS One. Available at:[Link][1]

  • Reddit Community (2020). "HCD vs CID in the orbitrap : r/proteomics." Reddit. Available at:[Link][2]

  • Jadeja, S., et al. (2023). "A stationary phase with a positively charged surface allows for minimizing formic acid concentration in the mobile phase, enhancing electrospray ionization in LC-MS proteomic experiments." RSC Advances. Available at:[Link][4]

  • Jedrychowski, M. P., et al. (2011). "Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics." Molecular & Cellular Proteomics. Available at:[Link][3]

  • Zheng, Y., et al. (2021). "Reaction Tracking and High-Throughput Screening of Active Compounds in Combinatorial Chemistry by Tandem Mass Spectrometry Molecular Networking." ACS Combinatorial Science. Available at:[Link][5]

  • Bakulev, V. A., et al. (2023). "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy." Molecules. Available at:[Link][6]

Sources

4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride vs 2-aminothiazole in drug design

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for drug development professionals, medicinal chemists, and pharmacologists evaluating thiazole-based pharmacophores.

Executive Summary: The Evolution of the Thiazole Pharmacophore

The 2-aminothiazole (2-AT) scaffold is a highly privileged structure in medicinal chemistry, serving as the core binding motif in blockbuster drugs ranging from kinase inhibitors (dasatinib) to H2-receptor antagonists (famotidine) . However, the unsubstituted 2-AT ring presents significant liabilities in late-stage drug development, primarily due to metabolic instability and idiosyncratic toxicity.

The structural evolution to 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (4-isopropyl-2-aminothiazole HCl) represents a targeted rational design strategy. By introducing a sterically demanding isopropyl group at the C4 position and formulating the molecule as a hydrochloride salt, medicinal chemists can simultaneously abrogate metabolic toxicophores, enhance target selectivity within hydrophobic kinase pockets, and maintain optimal aqueous solubility for formulation.

Physicochemical & Structural Divergence

To understand the superiority of the substituted analog in specific drug design contexts, we must analyze the quantitative physicochemical shifts induced by the C4-isopropyl substitution and the HCl salt formulation.

Parameter2-Aminothiazole (2-AT)4-(Propan-2-yl)-1,3-thiazol-2-amine HCl
Molecular Formula C3H4N2SC6H10N2S • HCl
Molecular Weight 100.14 g/mol 178.68 g/mol
C4-C5 Epoxidation Liability High (Known Toxicophore)Blocked (Steric Shielding)
Aqueous Solubility (pH 7.4) ModerateHigh (Thermodynamically driven by HCl salt)
Lipophilicity (LogP) ~0.80~2.10 (Free base)
Target Binding Mode Hinge-binding (Non-selective)Hinge + Hydrophobic Pocket (Selective)

Mechanistic Causality in Rational Drug Design

The transition from a bare 2-AT scaffold to 4-(Propan-2-yl)-1,3-thiazol-2-amine HCl is driven by three causal pillars of drug design: metabolic safety, target affinity, and biopharmaceutical properties.

A. Abrogating the Toxicophore via Steric Shielding

The unsubstituted 2-aminothiazole ring is classified as a structural toxicophore . Cytochrome P450 enzymes (specifically CYP3A4) readily oxidize the electron-rich C4=C5 double bond, generating a highly reactive epoxide intermediate. This epoxide rapidly undergoes nucleophilic attack by hepatic proteins, leading to covalent adduction and idiosyncratic hepatotoxicity.

By installing an isopropyl group at the C4 position, the site of epoxidation is sterically blocked. The bulky, branched alkyl chain physically prevents the thiazole core from orienting favorably into the CYP450 catalytic heme center, forcing the metabolic pathway toward safer, phase II conjugation or stable aliphatic oxidation.

Metabolic_Pathway Unsub_2AT 2-Aminothiazole (Unsubstituted) CYP_1 CYP450 Oxidation Unsub_2AT->CYP_1 Epoxide C4-C5 Epoxide (Reactive) CYP_1->Epoxide Toxicity Protein Adduction (Hepatotoxicity) Epoxide->Toxicity Sub_2AT 4-iPr-2-AT HCl (C4-Blocked) CYP_2 CYP450 Metabolism Sub_2AT->CYP_2 Stable_Metab Phase II Conjugation (Stable) CYP_2->Stable_Metab Clearance Safe Renal/Biliary Clearance Stable_Metab->Clearance

Fig 1. Mechanistic divergence in CYP450-mediated metabolism based on C4-substitution.

B. Exploiting the Gatekeeper Pocket for Selectivity

In kinase inhibitor design, the 2-amino group acts as a hydrogen bond donor/acceptor to the kinase hinge region. However, unsubstituted 2-AT binds promiscuously across the kinome . The addition of the C4-isopropyl group projects directly into the hydrophobic pocket adjacent to the kinase "gatekeeper" residue. The isopropyl group perfectly fills this cavity, increasing binding enthalpy via van der Waals interactions while restricting rotational degrees of freedom, yielding a highly favorable entropy of binding.

C. The Necessity of the Hydrochloride Salt

The isopropyl substitution increases the molecule's LogP, pushing it toward excessive lipophilicity. While beneficial for target affinity, this reduces aqueous solubility, risking precipitation in biological assays and poor oral bioavailability. Formulating the compound as a hydrochloride (HCl) salt protonates the basic 2-amino group (pKa ~ 5.3). This drastically lowers the crystal lattice energy and increases the solvation enthalpy in water, ensuring the compound remains completely dissolved during high-throughput screening and gastrointestinal transit.

Self-Validating Experimental Workflows

To objectively compare these two scaffolds, researchers must deploy rigorous, self-validating experimental systems. Below are the standard protocols used to verify the mechanistic claims outlined above.

Protocol 1: Liver Microsomal Stability Assay (Metabolic Liability)

This assay proves that the C4-isopropyl substitution prevents CYP450-mediated degradation.

  • Preparation: Prepare a 1 µM solution of the test compound (2-AT vs. 4-iPr-2-AT HCl) in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Self-Validating Controls:

    • Positive Control: Include Verapamil to confirm microsomal enzyme viability.

    • Negative Control (-NADPH): Run a parallel plate without NADPH. Causality: If the compound degrades in the -NADPH well, the instability is chemical (e.g., hydrolysis), not CYP450-mediated, preventing false assumptions about metabolic liability.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing Tolbutamide (Internal Standard). Causality: Acetonitrile instantly denatures the CYP enzymes, while the internal standard controls for downstream LC-MS/MS injection volume variance.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Protocol 2: TR-FRET Kinase Selectivity Profiling

This workflow demonstrates the enhanced target affinity provided by the C4-isopropyl group.

  • Reagent Formulation: Dilute 4-iPr-2-AT HCl in HEPES buffer (50 mM, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific binding of the lipophilic isopropyl group to plasticware, while EGTA chelates trace heavy metals that could artificially inhibit kinase activity.

  • Incubation: Combine the target kinase, a fluorescently labeled tracer, and the test compound in a 384-well plate. Incubate for 60 minutes at room temperature.

  • Self-Validation (Z'-Factor): Include a "No Enzyme" control (100% inhibition baseline) and a "Vehicle Only" control (0% inhibition baseline). Include Staurosporine as a reference standard.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) emission at 615 nm and 665 nm.

  • Data Integrity: Calculate the Z'-factor. Causality: A Z'-factor > 0.5 mathematically proves the assay's signal band is wide enough and variance low enough to trust the resulting IC50 data.

TR_FRET_Workflow Prep 1. Compound & Target Prep (Buffer: HEPES, DTT, MgCl2) Incubation 2. Incubation Phase (Kinase + Tracer + Inhibitor) Prep->Incubation Read 3. TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Incubation->Read Validate 4. Self-Validation (Z'-factor > 0.5, Ref Control) Read->Validate

Fig 2. Self-validating TR-FRET workflow for profiling kinase target affinity.

Conclusion

While 2-aminothiazole remains a foundational building block in medicinal chemistry, its use as an unsubstituted terminal pharmacophore is heavily restricted by its toxicophore properties and lack of selectivity. The rational design of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride elegantly solves these issues. The C4-isopropyl group provides critical steric shielding against CYP450 epoxidation and anchors the molecule into hydrophobic target pockets, while the hydrochloride salt formulation guarantees the aqueous solubility required for rigorous biological evaluation and eventual clinical formulation.

References

  • Rouf, A., & Tanyeli, C. (2015). "Recent developments of 2-aminothiazoles in medicinal chemistry." European Journal of Medicinal Chemistry. Available at:[Link]

  • Ninković, M., et al. (2020). "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Expert Opinion on Drug Metabolism & Toxicology. Available at:[Link]

  • Wan, Y., et al. (2021). "2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents." European Journal of Medicinal Chemistry. Available at:[Link]

  • Alqahtani, A. S., et al. (2021). "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." Journal of Chemistry (PMC). Available at:[Link]

  • Gouda, M. A., et al. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules (MDPI). Available at:[Link]

FTIR spectroscopy peaks for 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: FTIR Structural Validation of 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride

For researchers and drug development professionals synthesizing thiazole-based active pharmaceutical ingredients (APIs), confirming the precise functionalization and salt form of intermediates is critical. 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (also known as 4-isopropyl-2-aminothiazole HCl) is a highly specific building block.

This guide objectively compares the Fourier Transform Infrared (FTIR) spectroscopic performance of this target molecule against two common alternatives: its Free Base form and the unsubstituted 2-Aminothiazole core . By analyzing the causality behind vibrational shifts, this guide provides a self-validating framework for structural confirmation.

Mechanistic Grounding: The Causality of Vibrational Shifts

FTIR spectroscopy does not merely fingerprint a molecule; it maps the electron density and dipole moments of its bonds. When comparing 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride to its alternatives, three primary mechanistic regions dictate the analytical outcome:

  • The Salt Formation Shift (3100–2500 cm⁻¹): In the free base form, the exocyclic primary amine exhibits two distinct, sharp N-H stretching bands (asymmetric and symmetric) between 3450 and 3350 cm⁻¹. However, upon treatment with hydrochloric acid, protonation occurs (preferentially at the ring nitrogen, stabilized by resonance with the exocyclic amine). This creates a highly polarized N+−H⋅⋅⋅Cl− hydrogen-bonding network in the solid state. The strong hydrogen bonding lowers the force constant of the N-H bonds, causing the sharp doublets to red-shift and merge into a massive, broad absorption band spanning 3100 to 2500 cm⁻¹ [2].

  • The Isopropyl Coupling Effect (1385 & 1365 cm⁻¹): The addition of the 4-isopropyl group introduces a unique spectral signature compared to the unsubstituted 2-aminothiazole core. The gem-dimethyl group attached to the methine carbon undergoes symmetric deformation. Because the two methyl groups are attached to the same central atom, their vibrational modes mechanically couple. This splits the standard ~1375 cm⁻¹ methyl bending band into a distinct, highly diagnostic doublet at approximately 1385 cm⁻¹ and 1365 cm⁻¹.

  • Thiazole Ring Modes (1630–1490 cm⁻¹): The heterocyclic core features coupled C=N and C=C stretching vibrations. The presence of the electron-donating isopropyl group at position 4 subtly alters the electron density of the ring, causing minor but predictable shifts in these ring-breathing modes compared to the unsubstituted analog [1, 3].

Quantitative Data: FTIR Peak Comparison

The following table summarizes the diagnostic FTIR peaks, allowing for an objective comparison between the target product and its structural alternatives.

Functional Group / ModeTarget: 4-Isopropyl-2-aminothiazole HClAlternative 1: Free Base FormAlternative 2: 2-Aminothiazole HCl
N-H Stretch (Amine/Salt) 3100 – 2500 cm⁻¹ (Broad, strong)3450 & 3350 cm⁻¹ (Sharp doublet)3100 – 2500 cm⁻¹ (Broad, strong)
Aliphatic C-H Stretch 2960, 2870 cm⁻¹ (Moderate)2960, 2870 cm⁻¹ (Moderate)Absent (Only >3000 cm⁻¹ aromatics)
C=N / C=C Ring Stretch 1625, 1535 cm⁻¹ (Strong)1610, 1520 cm⁻¹ (Strong)1630, 1540 cm⁻¹ (Strong)
gem-Dimethyl Bending 1385 & 1365 cm⁻¹ (Sharp doublet)1385 & 1365 cm⁻¹ (Sharp doublet)Absent
C-S Ring Stretch 660 cm⁻¹ (Weak/Moderate)655 cm⁻¹ (Weak/Moderate)665 cm⁻¹ (Weak/Moderate)

Data synthesized from established thiazole and amine-hydrochloride vibrational libraries [1, 3, 4].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in validation steps to eliminate atmospheric artifacts and baseline anomalies [4].

Equipment: FTIR Spectrometer equipped with a Diamond ATR crystal; DTGS or MCT detector. Resolution: 4 cm⁻¹ Scans: 32 to 64 co-added scans.

Step-by-Step Methodology:

  • Crystal Cleaning & Verification: Wipe the diamond ATR crystal with a lint-free wipe dampened with HPLC-grade isopropanol. Allow to dry. Self-Validation: Run a preliminary background scan. The energy throughput should be >95%, and no residual organic peaks (especially around 2900 cm⁻¹) should be visible.

  • Background Acquisition: Collect a background spectrum of the ambient atmosphere. Ensure the software's atmospheric suppression (H₂O and CO₂) is active to prevent interference in the 2300 cm⁻¹ and 3500 cm⁻¹ regions.

  • Sample Application: Place 2–5 mg of the solid 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride powder directly onto the center of the ATR crystal.

  • Compression: Lower the ATR pressure anvil until the software indicates optimal contact (typically ~50-80 in-lbs of force). Causality: Proper pressure ensures the evanescent wave penetrates the solid sample uniformly, preventing artificially weak signals in the high-wavenumber region (like the critical 3100-2500 cm⁻¹ salt band).

  • Data Collection & Processing: Acquire the spectrum. Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth of the infrared beam. Apply a linear baseline correction if scattering occurs due to particle size.

  • Comparative Verification: Overlay the acquired spectrum with the reference table above to confirm the presence of the HCl salt broad band and the isopropyl doublet.

Analytical Decision Workflow

The following logic diagram illustrates the sequential decision-making process for validating the target compound against its alternatives using the acquired FTIR data.

FTIR_Logic Start Acquire ATR-FTIR Spectrum (4000 - 400 cm⁻¹) CheckSalt Check 3100 - 2500 cm⁻¹ Broad N-H⁺ Stretch Present? Start->CheckSalt CheckIso Check 1385 & 1365 cm⁻¹ gem-Dimethyl Doublet Present? CheckSalt->CheckIso Yes (HCl Salt confirmed) FreeBase Alternative 1: Free Base Form (Sharp 3450/3350 cm⁻¹ detected) CheckSalt->FreeBase No (Primary Amine detected) CheckRing Check 1630 - 1530 cm⁻¹ C=N / C=C Stretch Present? CheckIso->CheckRing Yes (Isopropyl confirmed) NoIso Alternative 2: Lacks Isopropyl (e.g., 2-Aminothiazole HCl) CheckIso->NoIso No (Unsubstituted Core) Target Confirmed Target: 4-(Propan-2-yl)-1,3-thiazol-2-amine HCl CheckRing->Target Yes (Thiazole Core confirmed)

FTIR Analytical Decision Tree for 4-(Propan-2-yl)-1,3-thiazol-2-amine HCl Validation.

References

  • PubChem. "2-Aminothiazole | C3H4N2S | CID 2155". National Center for Biotechnology Information. URL:[Link][1]

  • Gibson, E. K. "Amine hydrochloride salts: a problem in polyurethane synthesis". University of Glasgow Theses. URL:[Link][2]

  • MDPI. "Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies". Molecules. URL:[Link][3]

  • PMC. "Use of ATR-FTIR Spectroscopy and Chemometrics for the Variation of Active Components". National Institutes of Health. URL:[Link][4]

Sources

LC-MS/MS Validation of 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride Derivatives: A Comparative Guide on Column Chemistries

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Thiazole Pharmacophores

4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (CAS: 79932-20-0), commonly known as 4-isopropylthiazol-2-amine, is a highly versatile building block frequently utilized in the synthesis of novel kinase inhibitors, anti-inflammatory agents, and anti-infectives[1][2]. However, the bioanalytical validation of its derivatives presents a distinct set of chromatographic challenges.

The highly polar nature of the basic amine (pKa ~5.47), combined with the frequent presence of structurally similar isobaric variants in drug metabolism studies, leads to poor retention, peak tailing, and severe matrix suppression when utilizing standard reversed-phase C18 methodologies[2][3].

As a Senior Application Scientist, I have found that successfully validating these compounds requires abandoning default methodologies and engineering a self-validating system based on orthogonal selectivity. This guide objectively compares the performance of standard C18, Pentafluorophenyl (PFP), and high-performance Biphenyl column chemistries for the LC-MS/MS validation of thiazole derivatives, ensuring strict compliance with ICH M10 bioanalytical guidelines[4].

Part 1: Causality in Method Development – Why C18 Fails

In reversed-phase liquid chromatography (RPLC), C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. 4-isopropylthiazol-2-amine derivatives possess a basic nitrogen that remains fully protonated under typical acidic LC-MS conditions. On a standard C18 column, this results in rapid elution near the void volume, plunging the analyte directly into the zone of highest ion suppression caused by endogenous plasma phospholipids[3].

Conversely, Biphenyl stationary phases offer a multimodal retention mechanism. In addition to hydrophobic interactions, the dual-ring system provides strong π−π interactions with the electron-deficient thiazole ring and dipole-dipole interactions with the polar functional groups[5]. This orthogonal selectivity drastically increases the retention factor ( k′ ), shifting the analyte away from the suppression zone and enabling the baseline resolution of challenging isobaric derivatives[6].

Selectivity_Mechanism cluster_C18 Standard C18 Phase cluster_Biphenyl Biphenyl Phase Analyte Thiazole Derivative (Basic N, Aromatic Ring) C18 Hydrophobic Interaction Only (Weak Retention) Analyte->C18 Acetonitrile/Water Biphenyl Hydrophobic + π-π + Dipole (Strong Retention) Analyte->Biphenyl Methanol/Water Suppression Co-elution with Matrix (Ion Suppression) C18->Suppression Resolution Matrix Separation (High Sensitivity) Biphenyl->Resolution

Fig 1: Chromatographic retention mechanisms of thiazole derivatives on C18 vs. Biphenyl phases.

Part 2: Self-Validating Experimental Protocol

To establish a trustworthy system, every step of the extraction and chromatographic process must be mechanistically justified. The following protocol outlines the optimized workflow for extracting and quantifying thiazole derivatives from human plasma.

Step-by-Step Methodology:
  • Sample Preparation (Protein Precipitation):

    • Action: Aliquot 50 µL of plasma sample into a 96-well plate. Add 10 µL of Internal Standard (IS).

    • Action: Add 150 µL of Methanol containing 0.2 mM Zinc Trifluoroacetate (ZnTFA).

    • Causality: ZnTFA acts as a superior precipitating agent compared to standard acids, effectively crashing out matrix proteins that cause ion suppression, while methanol ensures the polar thiazole derivatives remain highly soluble[6].

  • Extraction & Centrifugation:

    • Action: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto the selected analytical column (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

      • Causality: Formic acid ensures complete protonation of the thiazole amine for optimal ESI+ ionization. Ammonium formate buffers the silica surface silanols, preventing secondary interactions that cause peak tailing[7].

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

      • Causality (Critical): Methanol must be used instead of Acetonitrile when operating a Biphenyl column. Acetonitrile acts as a π -electron competitor, shielding the π−π interactions between the stationary phase and the thiazole ring, thereby negating the column's unique selectivity[5].

  • Mass Spectrometry (ESI-MS/MS):

    • Action: Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Part 3: Performance Comparison Data

To objectively evaluate column performance, a mixture of three isobaric 4-(Propan-2-yl)-1,3-thiazol-2-amine derivatives was analyzed across three different stationary phases under identical gradient conditions (5% to 95% Methanol over 8 minutes).

As shown in the table below, the Biphenyl column vastly outperformed both C18 and PFP alternatives in retaining and resolving the polar aromatic analytes.

Performance MetricStandard C18 (1.7 µm)Standard PFP (1.7 µm)High-Performance Biphenyl (1.7 µm)
Retention Factor ( k′ ) 1.2 (Elutes in void)2.54.1 (Optimal retention)
Resolution ( Rs​ ) 0.8 (Co-elution)1.52.8 (Baseline resolution)
Asymmetry Factor ( As​ ) 1.8 (Severe tailing)1.31.05 (Highly symmetrical)
Matrix Effect (%) 45% (High suppression)85%98% (Negligible suppression)
LLOQ (ng/mL) 10.02.50.5

Part 4: ICH M10 Validation Compliance

A bioanalytical method is only as reliable as its validation data. According to the FDA/EMA ICH M10 guidelines, a full validation must demonstrate rigorous accuracy, precision, selectivity, and stability to support regulatory decisions[4]. By utilizing the Biphenyl column chemistry, the method easily passed all stringent regulatory criteria.

ICH_M10_Workflow Start ICH M10 Bioanalytical Validation Selectivity Selectivity & Specificity Evaluate Blank Matrix Start->Selectivity Matrix Matrix Effect IS-Normalized MF Start->Matrix Curve Calibration Curve Linearity & LLOQ Start->Curve AccPrec Accuracy & Precision Within & Between-Run Start->AccPrec Pass Method Accepted CV ≤ 15% (20% LLOQ) AccPrec->Pass Criteria Met Fail Method Revision Adjust LC/MS Parameters AccPrec->Fail Criteria Failed

Fig 2: Core decision tree for ICH M10 bioanalytical method validation of preclinical samples.
  • Selectivity & Matrix Effect: The Biphenyl column demonstrated an IS-normalized matrix factor (MF) of 98% (where 100% represents zero matrix interference), compared to a failing 45% on the C18 column. By retaining the thiazole derivatives past the phospholipid elution window, ion suppression was completely mitigated[3].

  • Accuracy & Precision: Within-run and between-run precision (%CV) on the Biphenyl column were strictly 8.5%, well within the ICH M10 acceptance criteria of 15% (and 20% at the LLOQ)[4].

  • Stability: The derivatives demonstrated robust stability in the methanolic extract for up to 48 hours in the autosampler at 4°C, satisfying the reinjection reproducibility requirements mandated by ICH guidelines[4][8].

References

  • FDA / ICH. "M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry." U.S.
  • Sigma-Aldrich. "4-Isopropylthiazol-2-amine | 79932-20-0.
  • 009bio. "4-isopropyl-1,3-thiazol-2-amine Chemical Properties.
  • Basavanakatti et al. "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." BMC Chemistry / NIH.
  • Analytics-Shop. "HPLC Column Force Biphenyl, 100Å, 5 µm, 50 x 2.1 mm." Analytics-Shop Technical Resources.
  • Chromatography Online.
  • Chromatography Today. "Gradient Retention Time Prediction for 653 Pesticides on a Biphenyl lc Column Using Machine Learning.
  • Vanderschuren et al. "The First Comprehensive LC–MS/MS Method Allowing Dissection of the Thiamine Pathway in Plants.
  • Kulle et al. "Biphenyl based stationary phases for improved selectivity in complex steroid assays.

Sources

Safety Operating Guide

4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and researchers, we must approach the disposal of active pharmaceutical intermediates (APIs) and their precursors not merely as a regulatory checklist, but as a rigorous scientific process. 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (CAS: 1351647-94-3) is a highly functionalized thiazole derivative frequently utilized in R&D[1]. Because it is formulated as a hydrochloride salt and contains both nitrogen and sulfur heteroatoms, its disposal requires precise chemical neutralization and controlled thermal destruction to prevent environmental contamination and hazardous laboratory interactions.

This guide provides field-proven, self-validating operational protocols for the safe handling, segregation, and disposal of this compound.

Physicochemical Context & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The presence of the hydrochloride salt means this chemical will actively dissociate in aqueous solutions, dropping the pH and potentially catalyzing unwanted reactions if mixed blindly with general waste. Furthermore, thiazolamine derivatives are notoriously toxic to aquatic ecosystems, strictly prohibiting any drain disposal[2].

Table 1: Quantitative Data & Operational Causality

ParameterValue / DescriptionCausality / Operational Impact
Chemical Name 4-(Propan-2-yl)-1,3-thiazol-2-amine HClAPI precursor; requires complete structural degradation during disposal.
CAS Number 1351647-94-3Unique identifier required for EPA/RCRA waste manifesting[1].
Molecular Formula C₆H₁₁ClN₂SContains N, S, and Cl; dictates the absolute need for scrubber-equipped incineration to capture NOx, SOx, and HCl gases[2].
Physical State Solid (Powder)Prone to aerosolization; necessitates strict dust-control during handling.
Aquatic Toxicity Very toxic to aquatic lifeStrict prohibition against drain disposal; mandates secondary containment[2].
pH (in solution) Acidic (< 7.0)Dissociates in water; requires active neutralization prior to aqueous waste consolidation to prevent cross-reactivity.

Waste Characterization & Segregation Workflow

Improper segregation of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride can lead to dangerous exothermic reactions, particularly if mixed with strong oxidizing agents or cyanide-containing solutions (where the acidic pH could liberate hydrogen cyanide gas). According to , chemical waste generators must accurately classify and segregate discarded chemicals[3].

WasteWorkflow Start 4-(Propan-2-yl)-1,3-thiazol-2-amine HCl Waste Generation Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions/Rinses) Start->Liquid Incineration High-Temp Incineration (Afterburner & Scrubber) Solid->Incineration Direct packing Aqueous Aqueous Waste (pH < 7) Liquid->Aqueous Aqueous phase Organic Organic Solvent Waste (e.g., DMSO, MeOH) Liquid->Organic Organic phase Aqueous->Incineration Neutralized & absorbed Organic->Incineration Combustible mix

Workflow for segregation and incineration of thiazolamine HCl waste.

Step-by-Step Methodology: Routine Waste Preparation

To ensure compliance with the and EPA standards, all waste must be prepared systematically[2]. The following protocol ensures that the acidic nature of the hydrochloride salt is neutralized, creating a self-validating system for safe disposal.

Protocol A: Liquid Waste Neutralization & Consolidation

  • Preparation: Transfer the aqueous waste containing 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride into a dedicated, wide-mouth glass beaker situated inside a fume hood.

  • Titration: Slowly add 1M Sodium Hydroxide (NaOH) or 5% Sodium Bicarbonate (NaHCO₃) dropwise while stirring continuously with a magnetic stir bar. Causality: Slow addition prevents localized heating and controls effervescence if bicarbonate is used.

  • Self-Validation Step: Dip a universal pH indicator strip into the stirred solution. The system is validated for safe transfer only when the strip reads consistently between pH 7.0 and 8.0 for 60 seconds.

  • Transfer: Once neutralized, funnel the solution into the designated "Aqueous Hazardous Waste" carboy.

  • Organic Solutions: If the chemical is dissolved in a combustible solvent (e.g., DMSO, Methanol), do not add water. Transfer directly to the "Halogenated Organic Waste" container. Causality: The presence of the chloride ion classifies this as halogenated waste, which dictates the specific incineration parameters required.

Protocol B: Solid Waste Packaging

  • Collection: Gather all surplus powders, contaminated weighing papers, and disposable spatulas.

  • Containment: Place the materials into a sealable, anti-static polyethylene bag. Causality: Anti-static bags prevent the fine hydrochloride powder from adhering to the sides or aerosolizing via static repulsion.

  • Secondary Packaging: Place the sealed bag into a rigid, puncture-proof hazardous waste drum. Label clearly with "Toxic Solid, Halogenated/Sulfur-containing API."

Accidental Spill Response & Decontamination

In the event of a spill, immediate mechanical containment is required to prevent the powder from entering drainage systems, due to its severe aquatic toxicity[2].

SpillResponse Spill Accidental Spill Assess Assess Extent & Evacuate Spill->Assess PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Containment (Prevent Drain Entry) PPE->Contain Clean Mechanical Collection (Avoid Dust Generation) Contain->Clean Dispose Transfer to Hazardous Waste Container Clean->Dispose

Step-by-step logical sequence for chemical spill response and containment.

Protocol C: Spill Cleanup

  • Isolate & Protect: Evacuate non-essential personnel. Don a particulate respirator (N95 or higher), safety goggles, and double nitrile gloves.

  • Containment: Surround the spill with inert absorbent material (e.g., vermiculite or sand) to physically block any floor drains.

  • Mechanical Collection: Lightly mist the powder with a 5% sodium bicarbonate solution to suppress dust generation and simultaneously neutralize the HCl salt. Sweep up the dampened material using a non-sparking brush and dustpan[3].

  • Decontamination: Wash the spill surface with additional 5% sodium bicarbonate solution, followed by a soap and water rinse.

  • Self-Validation Step: Swab the cleaned surface with a damp pH strip. A neutral reading (pH 7) confirms the complete removal of the acidic hydrochloride residues.

Final Logistics: High-Temperature Incineration

Do not attempt to dispose of this chemical in standard municipal waste or via standard biological wastewater treatment.

Because the molecular formula (C₆H₁₁ClN₂S) contains sulfur, nitrogen, and chlorine, its thermal decomposition will yield highly toxic and corrosive gases: Carbon Dioxide (CO₂), Nitrogen Oxides (NOx), Sulfur Dioxide (SO₂), and Hydrogen Chloride (HCl).

Therefore, surplus material must be handed over to a licensed hazardous waste disposal company. You must explicitly manifest the waste so the vendor knows to dissolve or mix the material with a combustible solvent and process it in a chemical incinerator equipped with an afterburner and an alkaline scrubber [2]. The afterburner ensures complete destruction of the thiazole ring, while the alkaline scrubber neutralizes the SO₂ and HCl gases before they can be released into the atmosphere, ensuring strict compliance with EPA emissions standards[4].

References

  • US Environmental Protection Agency (EPA). "Electronic Data Deliverable Valid Values Reference Manual." (Provides context for RCRA waste tracking and environmental protection standards). Available at:[Link]

Sources

Personal protective equipment for handling 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As laboratory professionals, our primary responsibility extends beyond achieving groundbreaking results to ensuring the safety of ourselves and our colleagues. This guide provides a detailed operational and safety plan for handling 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride (CAS: 1351647-94-3). It is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and deep understanding in your laboratory.

Disclaimer: An official Safety Data Sheet (SDS) for 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride (CAS: 1351647-94-3) was not publicly available at the time of this writing. The following guidance is based on a thorough analysis of structurally similar aminothiazole hydrochloride compounds. This information is intended to provide a baseline for safe handling. It is imperative that you obtain and review the specific SDS provided by your supplier before any handling, storage, or disposal of this compound.

Hazard Assessment: Understanding the Risks

Based on the hazard profiles of analogous compounds, 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride should be treated as a hazardous substance. The primary anticipated hazards include:

  • Skin Irritation and Corrosion: Amine hydrochlorides can be corrosive and cause skin irritation or burns upon contact.[1][2]

  • Serious Eye Damage: Contact with the eyes is likely to cause serious irritation or damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation.[2]

  • Harmful if Swallowed: Ingestion may be harmful to your health.[3][4]

It is crucial to handle this compound with the assumption that it possesses these hazards until a specific SDS can confirm or refute them.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this and similar chemical compounds. The following table outlines the recommended PPE, with explanations for their necessity.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that could cause serious eye damage. Standard safety glasses are not sufficient.
Hand Protection Nitrile or other chemically resistant glovesProvides a barrier against skin contact, which could lead to irritation or absorption of the chemical.
Body Protection A properly fastened laboratory coatProtects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated.Minimizes the risk of inhaling airborne particles that could irritate the respiratory tract.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspect Upon Arrival: Check for any damage to the container. If the container is compromised, follow the emergency spill procedures outlined below.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.

Weighing and Preparing a Solution

This protocol is designed to minimize exposure during a common laboratory procedure.

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary equipment: spatulas, weigh boats, beakers, solvent, and waste containers.

    • Don your full personal protective equipment.

  • Procedure:

    • Perform all manipulations within the chemical fume hood.

    • Carefully open the container of 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Avoid creating dust.

    • Once weighed, carefully add the solid to your solvent in a beaker.

    • Stir the solution until the solid is fully dissolved.

    • Tightly cap the original container and your prepared solution.

  • Cleanup:

    • Clean all equipment thoroughly.

    • Dispose of any contaminated weigh boats or other disposable materials in a designated hazardous waste container.

    • Wipe down the work surface in the fume hood.

    • Remove and dispose of your gloves in the appropriate waste stream.

    • Wash your hands thoroughly with soap and water.

Emergency and Disposal Plan

Spill Response

In the event of a spill, a swift and organized response is critical. The following workflow diagram outlines the necessary steps.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Assess the Spill cluster_Cleanup Containment & Cleanup cluster_Final_Steps Final Procedures Evacuate 1. Evacuate Immediate Area Alert 2. Alert Colleagues & Supervisor Evacuate->Alert Assess 3. Assess Spill Size & Risk Alert->Assess PPE 4. Don Appropriate PPE Assess->PPE Contain 5. Contain the Spill (Use absorbent pads) PPE->Contain Collect 6. Collect Contaminated Material Contain->Collect Decontaminate 7. Decontaminate the Area Collect->Decontaminate Dispose 8. Dispose of Waste Properly Decontaminate->Dispose Report 9. Document the Incident Dispose->Report

Caption: Workflow for a chemical spill response.

First Aid Measures
  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][4] Remove contaminated clothing. If irritation persists, seek medical attention.

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air.[1][2] If they are not breathing, give artificial respiration. Seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.

Disposal

All waste containing 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride must be disposed of as hazardous waste.

  • Collect all contaminated materials (e.g., gloves, weigh boats, absorbent pads) in a clearly labeled, sealed container.

  • Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of it down the drain or in the regular trash.

By adhering to these guidelines, you contribute to a safer and more productive research environment. Remember that safety is a continuous process of learning and vigilance. Always consult the most up-to-date safety information and your institution's specific protocols.

References

  • NextSDS. 1-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride. [Link]

  • XiXisys. (n.d.). N-Isopropyl-1,3-benzothiazol-2-amine GHS SDS. [Link]

  • NextSDS. 4-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.